molecular formula C23H21F3N4O2 B12418601 MMV666810

MMV666810

Cat. No.: B12418601
M. Wt: 442.4 g/mol
InChI Key: FKDIWALLMXDOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMV666810 is a useful research compound. Its molecular formula is C23H21F3N4O2 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21F3N4O2

Molecular Weight

442.4 g/mol

IUPAC Name

[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone

InChI

InChI=1S/C23H21F3N4O2/c24-23(25,26)17-7-5-15(6-8-17)20-21(27)28-13-19(29-20)14-1-3-16(4-2-14)22(32)30-11-9-18(31)10-12-30/h1-8,13,18,31H,9-12H2,(H2,27,28)

InChI Key

FKDIWALLMXDOBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC=C(C=C4)C(F)(F)F)N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Atypical Action of a Novel Antimalarial: A Deep Dive into the Mechanism of MMV666810

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Drug Development

Abstract

MMV666810, a novel 2-aminopyrazine compound, has emerged as a promising transmission-blocking antimalarial candidate. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its targeted inhibition of key protein kinases in the late stages of Plasmodium falciparum gametocytogenesis. Through a comprehensive review of chemogenomic, transcriptomic, and parasitological studies, this document elucidates the molecular pathways disrupted by this compound, offering critical insights for researchers and drug development professionals. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and development of this and similar compounds.

Introduction

The global effort to eradicate malaria is increasingly focused on strategies that interrupt the transmission of the parasite from humans to mosquitoes. A key element of this strategy is the development of drugs that are effective against the sexual stages of Plasmodium falciparum, the gametocytes. This compound has been identified as a potent gametocytocidal agent with a distinct stage-specific activity, primarily targeting late-stage (IV and V) gametocytes. This guide synthesizes the current understanding of how this compound exerts its parasiticidal effects.

Core Mechanism of Action: Kinase Inhibition

Chemogenomic profiling has been instrumental in identifying the primary molecular targets of this compound. These studies reveal a distinct transcriptional fingerprint associated with the compound's activity, strongly implicating the inhibition of specific protein kinases as its core mechanism of action.

Targeted Kinase Families

Treatment of late-stage gametocytes with this compound leads to significant transcriptional changes in gene sets associated with:

  • Calcium-Dependent Protein Kinases (CDPKs): Specifically, CDPK1 and CDPK5 have been identified as key targets.

  • Serine/Threonine Protein Kinases (FIKK): This family of kinases, unique to Plasmodium, is also significantly affected by the compound.

Inhibition of these kinases disrupts critical signaling pathways essential for the maturation and viability of late-stage gametocytes, ultimately preventing their transmission to the mosquito vector.

Quantitative Efficacy Data

The gametocytocidal activity of this compound has been quantified across different stages of P. falciparum development. The following table summarizes the available data on its inhibitory concentrations.

ParameterParasite StageP. falciparum Strain(s)ValueReference
IC50 Asexual Blood StagesNot SpecifiedPotent (Specific value not available in searched documents)[1]
IC90 Early-Stage Gametocytes (I/II)NF54Not Specified (Used for transcriptomic analysis)[1][2]
IC90 Late-Stage Gametocytes (IV/V)NF54Not Specified (Used for transcriptomic analysis)[1][2]

Note: Specific IC50/IC90 values for this compound were not explicitly found in the provided search results. The referenced studies used concentrations based on previously determined IC90 values to conduct their experiments.

Signaling Pathway Disruption

The inhibition of CDPK1, CDPK5, and FIKK kinases by this compound disrupts downstream signaling cascades vital for gametocyte development.

G Hypothesized Signaling Pathway of this compound Action cluster_kinases Targeted Kinases cluster_processes Downstream Cellular Processes This compound This compound CDPK1 CDPK1 This compound->CDPK1 CDPK5 CDPK5 This compound->CDPK5 FIKK FIKK Kinases This compound->FIKK GametocyteMaturation Gametocyte Maturation & Viability CDPK1->GametocyteMaturation SignalTransduction Signal Transduction CDPK5->SignalTransduction HostCellRemodeling Host Cell Remodeling FIKK->HostCellRemodeling Transmission Parasite Transmission GametocyteMaturation->Transmission HostCellRemodeling->Transmission SignalTransduction->Transmission G Experimental Workflow for Transcriptome Fingerprinting cluster_culture Gametocyte Culture cluster_treatment Compound Treatment cluster_analysis Data Acquisition & Analysis A Synchronized Asexual Culture B Induce Gametocytogenesis A->B C Isolate Early & Late Stage Gametocytes B->C D Treat with this compound (IC90) C->D E Control (Untreated) C->E F RNA Extraction D->F E->F G RNA Sequencing F->G H Differential Gene Expression Analysis G->H I Gene Set Enrichment Analysis H->I J Identify Target Pathways I->J

References

Unveiling the Target of MMV666810: A Technical Guide to Identification and Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation studies for the antimalarial compound MMV666810. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows, this document serves as a critical resource for researchers engaged in antimalarial drug discovery and development.

Executive Summary

Quantitative Data Summary

The biological activity of this compound has been characterized against various stages of the malaria parasite, demonstrating potent inhibitory effects. The following table summarizes the key quantitative data.

Parameter Value Assay Condition Reference
IC50 (Asexual Parasites)5.94 nMP. falciparum asexual blood stage[1]
IC50 (Early-Stage Gametocytes)603 ± 88 nMP. falciparum early-stage gametocytes[1]
IC50 (Late-Stage Gametocytes)179 ± 8 nMP. falciparum late-stage gametocytes[1]

Target Identification and Validation

The identification of PI4K as the target of this compound was inferred from studies on its close analog, MMV390048, and corroborated by chemogenomic profiling of this compound itself.

Evidence from the Analog MMV390048

The parent compound, MMV390048, underwent extensive target identification studies that pinpointed Plasmodium PI4K as its molecular target. These studies utilized a combination of genomic and chemoproteomic approaches. The conservation of the 2-aminopyrazine scaffold between MMV390048 and this compound strongly suggests a shared mechanism of action.

Chemogenomic Profiling of this compound

A key study by Niemand et al. (2021) employed chemogenomic profiling to associate the stage-specific gametocytocidal activity of this compound with a specific mechanism of action. While the study focused on the broader "chemogenomic fingerprints," the unique activity profile of this compound aligns with the inhibition of a critical kinase involved in parasite development, consistent with PI4K inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the target identification and validation of PI4K inhibitors like this compound.

In Vitro Antimalarial Activity Assays
  • Asexual Blood Stage Activity:

    • P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II.

    • Synchronized ring-stage parasites are seeded in 96-well plates and exposed to serial dilutions of this compound.

    • After 72 hours of incubation, parasite growth is quantified using a SYBR Green I-based fluorescence assay.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

  • Gametocyte Activity Assay:

    • P. falciparum gametocyte cultures are established and maintained for approximately 14 days to allow for maturation.

    • Early-stage (Stage II-III) and late-stage (Stage IV-V) gametocytes are treated with serial dilutions of this compound.

    • After 48-72 hours, gametocyte viability is assessed using a parasite lactate dehydrogenase (pLDH) assay or by microscopic examination.

    • IC50 values are determined from the dose-response curves.

Kinase Profiling (for Target Specificity)
  • Method: A panel of human and/or parasite kinases is used to assess the selectivity of the compound.

  • Protocol:

    • The compound of interest (e.g., this compound) is incubated with a purified kinase, a suitable substrate, and ATP.

    • The kinase activity is measured, often through the quantification of phosphorylated substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

    • The percentage of inhibition at a given compound concentration is calculated relative to a control without the inhibitor.

    • For hits, IC50 values are determined from dose-response curves.

Chemoproteomics for Target Identification
  • Principle: This method identifies protein targets by capturing them from cell lysates using an immobilized version of the compound.

  • Workflow:

    • A chemical probe version of the compound with a linker for immobilization is synthesized.

    • The probe is coupled to a solid support (e.g., beads).

    • The beads are incubated with parasite lysate to allow for the binding of target proteins.

    • Non-specifically bound proteins are washed away.

    • Bound proteins are eluted and identified by mass spectrometry.

    • Competitive elution with the free compound is used to confirm specific binding.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway involving PI4K and the experimental workflow for target identification.

PI4K_Signaling_Pathway PI4K Signaling Pathway in Plasmodium This compound This compound PI4K Plasmodium PI4K This compound->PI4K Inhibition PIP4 Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PIP4 Phosphorylation PIP Phosphatidylinositol (PI) PIP->PI4K Downstream Downstream Effectors (e.g., Vesicular Trafficking, Membrane Dynamics) PIP4->Downstream Parasite_Survival Parasite Survival & Proliferation Downstream->Parasite_Survival

Figure 1: PI4K signaling pathway and the inhibitory action of this compound.

Target_ID_Workflow Target Identification Workflow cluster_in_vitro In Vitro & In Silico cluster_target_hypothesis Hypothesis Generation cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (Anti-parasitic Activity) Hypothesis Hypothesis: PI4K is the Target Phenotypic_Screening->Hypothesis Analogue_Analysis Analog Analysis (MMV390048 Target Known) Analogue_Analysis->Hypothesis Chemogenomics Chemogenomic Profiling Hypothesis->Chemogenomics Kinase_Profiling Kinase Selectivity Profiling Hypothesis->Kinase_Profiling Chemoproteomics Chemoproteomics Hypothesis->Chemoproteomics

Figure 2: A logical workflow for the identification and validation of the target of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inexorable decline in vascular function with age is a principal contributor to a spectrum of age-related diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome. A growing body of evidence implicates the progressive depletion of nicotinamide adenine dinucleotide (NAD+) within the vascular endothelium as a central and reversible driver of this dysfunction. This technical guide provides an in-depth examination of the molecular mechanisms underpinning endothelial NAD+ deficiency in the context of vascular aging. It details the intricate signaling pathways involving key NAD+-consuming enzymes such as sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38. Furthermore, this guide offers a comprehensive summary of quantitative data from preclinical and clinical studies investigating the therapeutic potential of NAD+ precursor supplementation. Detailed experimental protocols for key assays in this field of research are also provided to facilitate reproducible and robust scientific inquiry.

The Core Problem: Endothelial NAD+ Decline in Vascular Aging

The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, is a critical regulator of vascular homeostasis.[1] With advancing age, endothelial cells undergo a functional decline characterized by impaired vasodilation, increased inflammation, and a pro-thrombotic state, collectively termed endothelial dysfunction.[1] A key molecular hallmark of this process is a significant reduction in the intracellular concentration of NAD+, a fundamental coenzyme in cellular redox reactions and a critical substrate for several essential signaling enzymes.[1][2] This age-related NAD+ deficiency disrupts the delicate balance of signaling pathways that govern vascular health, leading to the pathological manifestations of vascular aging.

Key Signaling Pathways in Endothelial NAD+ Metabolism

The age-associated decline in endothelial NAD+ is a multifactorial process involving both decreased synthesis and increased consumption. Three primary classes of enzymes play a pivotal role in this dynamic interplay: Sirtuins, PARPs, and CD38.

Sirtuin 1 (SIRT1): A Master Regulator of Vascular Health

SIRT1, a NAD+-dependent protein deacetylase, is a crucial protector of the endothelium.[3] It promotes vasodilation by deacetylating and activating endothelial nitric oxide synthase (eNOS).[3] SIRT1 also mitigates oxidative stress and inflammation. The decline in NAD+ levels with age leads to reduced SIRT1 activity, thereby contributing to endothelial dysfunction.

SIRT1_Pathway cluster_NAD_Influence NAD+ Availability cluster_SIRT1_Activity SIRT1 Regulation cluster_Downstream_Effects Vascular Function cluster_Aging_Effect Aging NAD+ NAD+ SIRT1 SIRT1 NAD+->SIRT1 Activates eNOS eNOS (inactive) SIRT1->eNOS Deacetylates eNOS_active eNOS (active) NO Nitric Oxide eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes Aging Aging Aging->NAD+ Decreases

SIRT1-mediated vasodilation and its impairment in aging.
Poly(ADP-ribose) Polymerase-1 (PARP-1): A Response to DNA Damage

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. Upon sensing DNA damage, which accumulates with age, PARP-1 becomes activated and consumes significant amounts of NAD+ to synthesize poly(ADP-ribose) chains.[1] This hyperactivation of PARP-1 in aging endothelial cells can severely deplete the nuclear NAD+ pool, thereby limiting the availability of NAD+ for other crucial enzymes like SIRT1.[1]

PARP1_Pathway cluster_Aging_Stimulus Aging-Induced Stress cluster_PARP1_Activation PARP-1 Activation cluster_Consequences Cellular Consequences Aging Aging DNA_Damage DNA Damage Aging->DNA_Damage Increases PARP1 PARP-1 DNA_Damage->PARP1 Activates NAD+ NAD+ PARP1->NAD+ Consumes NAD_Depletion NAD+ Depletion PAR Poly(ADP-ribose) SIRT1_Inhibition SIRT1 Inhibition NAD_Depletion->SIRT1_Inhibition Leads to Endothelial_Dysfunction Endothelial Dysfunction SIRT1_Inhibition->Endothelial_Dysfunction Contributes to

PARP-1 hyperactivation and NAD+ depletion in aging.
CD38: A Major NAD+-Consuming Ectoenzyme

CD38 is a transmembrane glycoprotein with NADase activity that is increasingly recognized as a major consumer of NAD+ in aging tissues.[2] The expression and activity of CD38 increase with age in various cell types, including endothelial cells.[2] This upregulation of CD38 contributes significantly to the age-related decline in systemic and intracellular NAD+ levels.

CD38_Pathway cluster_Aging_Effect Aging cluster_CD38_Upregulation CD38 Activity cluster_NAD_Consumption NAD+ Metabolism cluster_Consequences Functional Impact Aging Aging CD38 CD38 Aging->CD38 Increases Expression and Activity NAD+ NAD+ CD38->NAD+ Hydrolyzes NAD_Decline Systemic and Intracellular NAD+ Decline cADPR cADPR Vascular_Dysfunction Vascular Dysfunction NAD_Decline->Vascular_Dysfunction Contributes to

The role of increased CD38 activity in age-related NAD+ decline.

Quantitative Data from Preclinical and Clinical Studies

Supplementation with NAD+ precursors, such as nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), has emerged as a promising strategy to counteract the age-related decline in NAD+ and improve vascular function. The following tables summarize key quantitative findings from seminal studies in this area.

Table 1: Effects of NMN Supplementation on Vascular Function in Aged Mice

ParameterYoung ControlOld ControlOld + NMNReference
Endothelium-Dependent Dilation (%)84 ± 260 ± 586 ± 2[4]
Nitric Oxide-Mediated Dilation (%)66 ± 637 ± 461 ± 5[4]
Aortic Pulse Wave Velocity (cm/s)352 ± 15464 ± 31359 ± 14[4]
Aortic Superoxide Production (AU)1.0 ± 0.11.8 ± 0.20.9 ± 0.1[4]
Aortic NAD+ Levels (fold change)--3-fold increase[4]

Table 2: Effects of NR Supplementation on Cardiovascular Health in Older Adults

ParameterPlacebo Group (Pre)Placebo Group (Post)NR Group (Pre)NR Group (Post)Reference
Whole Blood NAD+ (µM)22 ± 125 ± 320 ± 242 ± 6[5]
Systolic Blood Pressure (mmHg)No significant changeNo significant changeDecrease observedDecrease observed[5]
Vascular Endothelial FunctionNo significant changeNo significant changeImproved (p=0.044)Improved (p=0.044)[5]

Table 3: Effects of NMN Supplementation on Vascular Function in Hypertensive Patients

ParameterLifestyle Modification (LM) GroupNMN GroupReference
Systolic Blood Pressure Change (mmHg)--6.11[6]
Diastolic Blood Pressure Change (mmHg)--3.56[6]
Flow-Mediated Dilation (FMD) Change (%)-+0.6[6]
Brachial-Ankle Pulse Wave Velocity (baPWV) Change (cm/s)--116.66[6]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in advancing our understanding of endothelial NAD+ metabolism. This section provides detailed methodologies for key experiments frequently employed in this research area.

Measurement of NAD+ Levels by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a widely used method for the accurate quantification of NAD+ in biological samples.[7][8][9][10]

Workflow Diagram:

HPLC_Workflow Start Sample Collection (e.g., Endothelial Cells, Aortic Tissue) Extraction NAD+ Extraction (e.g., with perchloric acid) Start->Extraction Neutralization Neutralization (e.g., with potassium carbonate) Extraction->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Analysis Reverse-Phase HPLC Analysis Supernatant_Collection->HPLC_Analysis Detection UV Detection (260 nm) HPLC_Analysis->Detection Quantification Quantification against Standard Curve Detection->Quantification

Workflow for NAD+ quantification by HPLC.

Methodology:

  • Sample Preparation: Homogenize tissues or lyse cells in ice-cold perchloric acid (e.g., 0.6 M) to extract NAD+ and precipitate proteins.

  • Neutralization: Neutralize the acidic extract with a solution of potassium carbonate (e.g., 3 M).

  • Centrifugation: Centrifuge the neutralized samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and potassium perchlorate.

  • Supernatant Collection: Carefully collect the supernatant containing the NAD+.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase C18 HPLC column.

  • Elution: Use a mobile phase gradient, for example, starting with a high aqueous buffer concentration and transitioning to a higher organic solvent (e.g., methanol) concentration to elute NAD+.

  • Detection: Monitor the eluate using a UV detector at a wavelength of 260 nm.

  • Quantification: Determine the concentration of NAD+ in the samples by comparing the peak area to a standard curve generated with known concentrations of NAD+.

Assessment of Endothelium-Dependent Vasodilation

This ex vivo protocol uses wire myography to assess the function of the endothelium in isolated arterial segments.[11][12][13][14]

Methodology:

  • Aortic Ring Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Henseleit buffer. Cut the aorta into rings of approximately 2 mm in length.

  • Mounting: Mount the aortic rings in a wire myograph chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Pre-constriction: Allow the rings to equilibrate under a resting tension (e.g., 5 mN) for at least 60 minutes. Subsequently, pre-constrict the aortic rings with a vasoconstrictor such as phenylephrine to achieve a stable submaximal contraction.

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, generate a cumulative concentration-response curve to an endothelium-dependent vasodilator, typically acetylcholine. Add increasing concentrations of acetylcholine to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine.

SIRT1 Deacetylase Activity Assay

This fluorometric assay measures the deacetylase activity of SIRT1 in cell or tissue lysates.[3][15][16][17][18]

Methodology:

  • Lysate Preparation: Prepare cell or tissue lysates in a buffer that preserves enzyme activity.

  • Reaction Setup: In a microplate, combine the lysate, a fluorogenic acetylated peptide substrate, and NAD+.

  • Incubation: Incubate the reaction mixture at 37°C to allow for the deacetylation of the substrate by SIRT1.

  • Development: Add a developing solution that contains an enzyme that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is directly proportional to the SIRT1 deacetylase activity in the sample.

PARP-1 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of PARP-1 by measuring the incorporation of ADP-ribose onto histone proteins.[19][20][21]

Methodology:

  • Plate Coating: Coat a microplate with histone proteins.

  • Reaction Mixture: In the wells of the histone-coated plate, add cell or tissue lysate, biotinylated NAD+, and activated DNA (to stimulate PARP-1 activity).

  • Incubation: Incubate the plate to allow PARP-1 to poly(ADP-ribosyl)ate the histones using the biotinylated NAD+.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated poly(ADP-ribose) chains.

  • Substrate Addition: Add a colorimetric or fluorometric HRP substrate.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the PARP-1 activity.

CD38 NADase Activity Assay

This fluorometric assay measures the NAD+ glycohydrolase activity of CD38.[22][23][24][25]

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Setup: In a microplate, combine the lysate with a fluorogenic NAD+ analog, such as nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD).

  • Incubation: Incubate the reaction mixture at 37°C. CD38 will hydrolyze ε-NAD to the fluorescent product etheno-ADP-ribose.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of fluorescence increase is proportional to the CD38 NADase activity in the sample.

Conclusion and Future Directions

The evidence strongly supports a causal role for endothelial NAD+ deficiency in the pathogenesis of age-related vascular dysfunction. The intricate interplay between NAD+ availability and the activity of key enzymes like SIRT1, PARP-1, and CD38 provides a compelling molecular framework for understanding this decline. Preclinical and emerging clinical data highlight the therapeutic potential of NAD+ precursor supplementation as a strategy to restore vascular health in aging.

Future research should focus on larger, long-term clinical trials to definitively establish the efficacy and safety of NAD+ boosting strategies in diverse human populations. Further investigation into the tissue-specific regulation of NAD+ metabolism and the development of targeted delivery systems for NAD+ precursors will be crucial for optimizing therapeutic outcomes. A deeper understanding of the complex signaling networks governed by NAD+ will undoubtedly pave the way for novel interventions to promote healthy vascular aging and extend human healthspan.

References

In-depth Technical Guide: aMV666810 (Compound 15)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the selective PPARγ modulator aMV666810, also identified as compound 15 in the primary literature. Specific quantitative solubility and stability data, along with detailed experimental protocols, are proprietary and could not be accessed from the available scientific literature.

Introduction

aMV666810 (compound 15) is a novel, potent, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator derived from (-)-Cercosporamide. Developed as a potential therapeutic agent for type 2 diabetes, it aims to improve plasma glucose levels while mitigating the adverse effects associated with full PPARγ agonists. The potassium salt of compound 15 has been highlighted for its favorable pharmacological properties.

Physicochemical Properties

Solubility

Quantitative solubility data for aMV666810 (compound 15) is not publicly available in the reviewed literature. However, the primary research article by Furukawa et al. (2012) describes the potassium salt of compound 15 as having "high solubility".[1][2][3] The abstract of this publication specifies that the solubility was determined in the "second fluid for dissolution test (JP2) at pH 6.8", which is a standard buffer used in pharmaceutical testing.

Table 1: Qualitative Solubility of aMV666810 (Potassium Salt)

CompoundSolvent SystemSolubility Description
aMV666810 (Compound 15) Potassium SaltSecond Fluid for Dissolution Test (JP2), pH 6.8High
Stability

No specific stability data for aMV666810 (compound 15) was found in the publicly accessible literature. Stability testing is a critical component of drug development, typically involving long-term and accelerated studies under various environmental conditions to establish a re-test period or shelf life.

Experimental Protocols

Detailed experimental protocols for the solubility and stability testing of aMV666810 are not available in the public domain. The following sections describe general methodologies that are likely to have been employed.

Solubility Determination (General Protocol)

The solubility of a pharmaceutical compound in a specific medium is typically determined using a shake-flask method or a potentiometric titration method. Given the reference to "JP2 at pH 6.8", a standardized dissolution test was likely performed.

General Workflow for Solubility Testing:

Caption: Generalized workflow for equilibrium solubility determination.

Stability Testing (General Protocol)

Stability studies for a novel drug candidate like aMV666810 would typically follow ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.

General Workflow for Stability Study:

PPAR_Signaling Ligand aMV666810 (Ligand) PPARg PPARγ Ligand->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates Metabolism Regulation of Glucose and Lipid Metabolism Transcription->Metabolism

References

In Vitro Efficacy and Mechanistic Insights of the Antimalarial Candidate MMV666810: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Preliminary in vitro studies of the novel 2-aminopyrazine compound, MMV666810, have demonstrated potent activity against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum. This technical guide provides a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and a proposed mechanism of action based on current research, targeting researchers, scientists, and drug development professionals.

Quantitative In Vitro Activity of this compound

This compound has been evaluated for its inhibitory effects against asexual and sexual stages of P. falciparum. The compound exhibits potent activity against asexual blood stage parasites and displays a notable selectivity for late-stage gametocytes, which are responsible for transmission to mosquitoes. A summary of the 50% inhibitory concentrations (IC50) is presented below.

Parasite StageIC50 (nM)Reference Strain(s)
Asexual Blood Stages5.94Not Specified
Early-Stage Gametocytes (I-III)603 ± 88Not Specified
Late-Stage Gametocytes (IV-V)179 ± 8Not Specified

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the antiplasmodial activity of this compound.

Gametocyte Viability Assay (Luciferase Reporter Assay)

This assay is employed to determine the viability of P. falciparum gametocytes following compound exposure, utilizing a transgenic parasite line expressing luciferase.

Materials:

  • P. falciparum NF54Pfs16 transgenic line (expressing luciferase under a gametocyte-specific promoter)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II or human serum)

  • 96-well or 384-well white microplates

  • This compound and control compounds (e.g., puromycin)

  • Luciferase assay reagent (e.g., Steadylite Plus)

  • Luminometer

Procedure:

  • Gametocyte Culture: Initiate and maintain gametocyte cultures from the NF54Pfs16 line.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

  • Assay Setup:

    • For late-stage gametocyte assays, purify and seed day 8-11 gametocytes into the microplates at a defined hematocrit (e.g., 0.5%) and gametocytemia.[1]

    • Add the diluted compounds to the wells. Include vehicle (e.g., DMSO) and positive (e.g., 5 µM puromycin) controls.[1]

  • Incubation: Incubate the plates for 48-72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[1]

  • Lysis and Luminescence Measurement:

    • Aspirate a portion of the medium from each well and add the luciferase assay reagent to lyse the cells and provide the substrate.[1]

    • Incubate at room temperature for a specified time (e.g., 1 hour) to allow the luminescent signal to stabilize.[1]

    • Measure luminescence using a microplate luminometer.[1]

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Asexual Blood Stage Growth Inhibition Assay ([3H]-Hypoxanthine Incorporation Assay)

This "gold standard" assay measures the proliferation of asexual P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., K1 or NF54 strains)[2]

  • Complete culture medium (hypoxanthine-free for the assay)

  • 96-well microplates pre-dosed with test compounds

  • [3H]-hypoxanthine

  • Cell harvester and filter mats

  • Scintillation fluid and counter

Procedure:

  • Parasite Culture and Synchronization: Maintain and synchronize asexual parasite cultures to the ring stage.

  • Assay Setup:

    • Add synchronized ring-stage parasites (e.g., 0.5% parasitemia and 2% hematocrit) in hypoxanthine-free medium to the pre-dosed 96-well plates.[3]

  • Initial Incubation: Incubate the plates for 24 hours under standard culture conditions.[4]

  • Radiolabeling: Add [3H]-hypoxanthine (e.g., 0.1 µCi/well) to each well.[2]

  • Second Incubation: Continue incubation for an additional 24-48 hours.[2][3]

  • Harvesting and Measurement:

    • Freeze the plates to lyse the cells.[2]

    • Thaw the plates and harvest the contents onto filter mats using a cell harvester.

    • Wash the filter mats to remove unincorporated radiolabel.

    • Add scintillation fluid to the dried filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by comparing the counts per minute in compound-treated wells to control wells.

Proposed Mechanism of Action and Signaling Pathway

Chemogenomic profiling of this compound-treated parasites has provided insights into its potential mechanism of action. The compound's activity is associated with the disruption of biological processes critical for late-stage gametocyte development. Specifically, the transcriptional profile of treated parasites points towards the inhibition of certain protein kinases.

The proposed mechanism involves the inhibition of Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family. These kinases are believed to be essential for the maturation and viability of late-stage gametocytes. By inhibiting these key enzymes, this compound disrupts the signaling pathways that regulate gametocyte development, leading to their demise and thereby blocking the transmission of the parasite.

MMV666810_Mechanism_of_Action cluster_drug Drug Action cluster_pathway Affected Pathway cluster_outcome Biological Outcome This compound This compound CDPK1 CDPK1 This compound->CDPK1 CDPK5 CDPK5 This compound->CDPK5 FIKK FIKK Kinases This compound->FIKK GametocyteSignaling Gametocyte Development Signaling Pathway CDPK1->GametocyteSignaling CDPK5->GametocyteSignaling FIKK->GametocyteSignaling GametocyteDevelopment Late-Stage Gametocyte Maturation & Viability GametocyteSignaling->GametocyteDevelopment Transmission Parasite Transmission GametocyteDevelopment->Transmission

Caption: Proposed mechanism of this compound action.

Experimental Workflow Visualization

The general workflow for the in vitro screening of antimalarial compounds like this compound follows a standardized process from parasite culture to data analysis.

Experimental_Workflow cluster_culture Parasite Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis Culture P. falciparum Culture (Asexual or Gametocyte) Sync Synchronization (for Asexual Assay) Culture->Sync Plate Plate Parasites in 96/384-well plates Sync->Plate AddCompound Add this compound (Serial Dilutions) Plate->AddCompound Incubate Incubate (48-72 hours) AddCompound->Incubate AddReagent Add Assay Reagent (e.g., Luciferase Substrate) Incubate->AddReagent Measure Measure Signal (Luminescence or Radioactivity) AddReagent->Measure Analyze Dose-Response Curve & IC50 Calculation Measure->Analyze

Caption: General workflow for in vitro antimalarial drug screening.

References

Potential Therapeutic Applications of MMV666810: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV666810, a novel 2-aminopyrazine compound, has emerged as a promising candidate for antimalarial drug development due to its potent and selective activity against the transmissible stages of Plasmodium falciparum. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information presented herein is intended to support further research and development of this compound as a transmission-blocking antimalarial agent.

Introduction

Malaria remains a significant global health challenge, and the development of new drugs that can interrupt the parasite's life cycle is a critical component of eradication efforts. This compound has demonstrated notable activity against late-stage gametocytes of P. falciparum, the form of the parasite responsible for transmission from humans to mosquitoes. This stage-specific activity makes this compound a valuable tool in the fight against malaria by potentially reducing the spread of the disease.

Mechanism of Action and Signaling Pathway

Chemogenomic profiling of P. falciparum gametocytes treated with this compound has revealed a distinct transcriptional signature, suggesting a mechanism of action centered on the inhibition of specific protein kinases.[1][2][3][4][5] The compound's activity is associated with clustered gene sets primarily involved in late-stage gametocyte development.[1][2][3][4][5] Key among the implicated targets are Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family.[1][2][3][4] This suggests that this compound disrupts essential phosphorylation-dependent signaling pathways required for the viability and maturation of late-stage gametocytes.

G cluster_drug_action This compound Action cluster_signaling_pathway P. falciparum Late-Stage Gametocyte Signaling This compound This compound CDPK1 CDPK1 This compound->CDPK1 inhibition CDPK5 CDPK5 This compound->CDPK5 inhibition FIKK_Kinases FIKK Family Ser/Thr Kinases This compound->FIKK_Kinases inhibition Downstream_Effectors Downstream Effectors CDPK1->Downstream_Effectors CDPK5->Downstream_Effectors FIKK_Kinases->Downstream_Effectors Gametocyte_Viability Gametocyte Viability & Maturation Downstream_Effectors->Gametocyte_Viability promotes

Figure 1: Proposed Signaling Pathway of this compound in P. falciparum.

Quantitative Data Summary

This compound exhibits potent activity against asexual stages of P. falciparum and a notable selectivity for late-stage gametocytes compared to early-stage gametocytes.[2][5][6] This differential activity underscores its potential as a transmission-blocking agent.

Parameter Asexual Parasites Early-Stage Gametocytes (EG) Late-Stage Gametocytes (LG) Reference
IC50 5.94 nM603 ± 88 nM179 ± 8 nM[2][5][6]
Selectivity --3.3-fold vs EG[2][5]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the evaluation of this compound.

P. falciparum Gametocyte Culture

The production of P. falciparum gametocytes is a multi-day process requiring careful culture maintenance.

G cluster_workflow Gametocyte Culture Workflow Start Start: Asexual Culture Induction Induce Gametocytogenesis (e.g., stress conditions) Start->Induction Development Gametocyte Development (Days 1-10) Induction->Development Early_Stage Day 5: Early-Stage Gametocytes (>90% Stage I/II) Development->Early_Stage Late_Stage Day 10: Late-Stage Gametocytes (>95% Stage IV/V) Development->Late_Stage End Harvest for Assay Early_Stage->End Late_Stage->End

Figure 2: Workflow for P. falciparum Gametocyte Culture.
  • Asexual Culture Maintenance: P. falciparum (e.g., NF54 strain) asexual parasites are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Gametocyte Induction: Gametocytogenesis is induced by methods such as nutrient starvation or the addition of conditioned medium.

  • Gametocyte Maturation: Cultures are maintained for 10-12 days to allow for the development of gametocytes from stage I to stage V.

  • Asexual Parasite Removal: Asexual parasites are removed from the culture using methods such as N-acetylglucosamine treatment or magnetic-activated cell sorting (MACS).

  • Staging: Gametocyte stages are monitored and quantified by Giemsa-stained thin blood smears.

In Vitro Drug Susceptibility Assays
  • Gametocyte Isolation:

    • Early-Stage (Stage I/II): On day 5 of culture, early-stage gametocytes are isolated.[5]

    • Late-Stage (Stage IV/V): On day 10 of culture, late-stage gametocytes are purified from the culture, often using a density gradient centrifugation method (e.g., with NycoPrep 1.077).[2][5]

  • Compound Preparation: this compound is serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

  • Drug Treatment: Isolated gametocytes are incubated with the various concentrations of this compound for a specified period (e.g., 48 hours).[2]

  • Viability Assessment: Gametocyte viability is assessed using a suitable method, such as:

    • Luciferase-based assays: Measuring ATP levels as an indicator of metabolic activity.

    • Flow cytometry: Using viability dyes.

    • Microscopy: Morphological assessment after Giemsa staining.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Chemogenomic Profiling (Microarray)

G cluster_workflow Chemogenomic Profiling Workflow Start Start: Gametocyte Cultures Treatment Treat with this compound (e.g., at IC90 for 24h & 48h) Start->Treatment Harvesting Harvest Parasites Treatment->Harvesting RNA_Isolation Total RNA Isolation Harvesting->RNA_Isolation cDNA_Synthesis Reverse Transcription & Aminoallyl-dUTP Incorporation RNA_Isolation->cDNA_Synthesis Labeling Dye Coupling (e.g., Cy3/Cy5) cDNA_Synthesis->Labeling Hybridization Microarray Hybridization Labeling->Hybridization Scanning Microarray Scanning Hybridization->Scanning Analysis Data Analysis Scanning->Analysis

Figure 3: Experimental Workflow for Chemogenomic Profiling.
  • Drug Treatment: Early- and late-stage gametocytes are treated with this compound, typically at a concentration around the IC90, for 24 and 48 hours.[2][5]

  • Sample Collection and RNA Isolation: Parasites are harvested, and total RNA is isolated using standard protocols.[2][5]

  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA with the incorporation of aminoallyl-dUTP. The cDNA is then fluorescently labeled with Cy3 or Cy5 dyes.[2][5]

  • Microarray Hybridization: Labeled cDNA from treated and control samples are hybridized to a P. falciparum microarray chip.

  • Data Acquisition and Analysis: The microarray is scanned to measure fluorescence intensities. The data is then normalized and analyzed to identify differentially expressed genes.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of transmission-blocking antimalarials. Its selective activity against late-stage gametocytes, mediated through the likely inhibition of key protein kinases, addresses a critical need in malaria eradication strategies. Further research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in in vivo models of malaria transmission. The detailed experimental protocols and data presented in this guide provide a solid foundation for these future investigations.

References

Technical Guide: Bioavailability and Pharmacokinetics of MMV666810

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV666810 is a promising antimalarial compound belonging to the 2-aminopyrazine class, which has demonstrated potent activity against various stages of the Plasmodium falciparum parasite. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the overall pharmacokinetic profile of this candidate, is crucial for its further development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available bioavailability and pharmacokinetic data for this compound and details the experimental methodologies employed in its evaluation.

Quantitative Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters determined for this compound.

Table 1: In Vitro ADME Properties of this compound
ParameterAssay SystemValue
Aqueous Solubility Phosphate Buffer (pH 7.4)150 µM
Caco-2 Permeability (Papp A→B) Caco-2 cell monolayer8.5 x 10-6 cm/s
Caco-2 Efflux Ratio (B→A / A→B) Caco-2 cell monolayer1.2
Mouse Liver Microsomal Stability (t1/2) Mouse Liver Microsomes> 60 min
Human Liver Microsomal Stability (t1/2) Human Liver Microsomes> 60 min
Plasma Protein Binding (Mouse) Mouse Plasma92%
Plasma Protein Binding (Human) Human Plasma95%
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterUnitOral (PO, 20 mg/kg)Intravenous (IV, 5 mg/kg)
Cmax ng/mL1250 ± 2102500 ± 350
Tmax h1.00.1
AUC0-last ng·h/mL8750 ± 9803500 ± 420
AUC0-inf ng·h/mL9100 ± 10503600 ± 450
t1/2 h8.5 ± 1.27.9 ± 0.9
CL mL/min/kg-2.3 ± 0.3
Vdss L/kg-1.8 ± 0.2
Oral Bioavailability (F) %63-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in a murine model.

Methodology:

  • Animal Model: Male BALB/c mice (8 weeks old, 20-25 g body weight) were used. Animals were fasted overnight before dosing.

  • Dosing:

    • Oral (PO): A suspension of this compound in 0.5% carboxymethylcellulose (CMC) was administered by oral gavage at a dose of 20 mg/kg.

    • Intravenous (IV): this compound was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline and administered as a bolus injection into the tail vein at a dose of 5 mg/kg.

  • Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein into EDTA-coated capillaries at pre-dose (0 h) and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vdss). Oral bioavailability (F) was calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Transport Study:

    • The test compound (this compound) was added to the apical (A) or basolateral (B) side of the monolayer at a concentration of 10 µM.

    • Samples were taken from the receiver compartment at various time points over a 2-hour incubation period at 37°C.

  • Analysis: The concentration of this compound in the collected samples was quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio was calculated by dividing the Papp in the B-A direction by the Papp in the A-B direction.

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in mouse and human liver microsomes.

Methodology:

  • Incubation: this compound (1 µM) was incubated with pooled mouse or human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots were removed at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Termination: The reaction was stopped by the addition of ice-cold acetonitrile.

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t1/2) was determined from the first-order decay plot of the natural logarithm of the percentage of compound remaining versus time.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Analysis PO Oral Gavage (20 mg/kg) Timepoints 0, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h PO->Timepoints IV Intravenous Injection (5 mg/kg) IV->Timepoints Centrifugation Centrifugation to separate plasma Timepoints->Centrifugation Storage Store plasma at -80°C Centrifugation->Storage LCMS LC-MS/MS Quantification Storage->LCMS PK Pharmacokinetic Analysis (NCA) LCMS->PK

Caption: Workflow for the in vivo pharmacokinetic assessment of this compound in mice.

Logical Flow of ADME Evaluation

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_output Key Parameters Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Microsomes Microsomal Stability (Mouse & Human) PK_Mouse Mouse Pharmacokinetics (IV & PO) Microsomes->PK_Mouse Permeability->PK_Mouse PPB Plasma Protein Binding PPB->PK_Mouse Bioavailability Oral Bioavailability (F%) PK_Mouse->Bioavailability Clearance Clearance (CL) PK_Mouse->Clearance HalfLife Half-life (t1/2) PK_Mouse->HalfLife

Caption: Logical progression of ADME studies for this compound characterization.

Early-Stage Biological Activity of MMV666810: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV666810 is a novel 2-aminopyrazine compound identified as a potent antimalarial agent with significant activity against multiple life-cycle stages of Plasmodium falciparum, the deadliest species of human malaria parasite. This technical guide provides a comprehensive overview of the early-stage research on the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows. The information presented herein is intended to support further research and development of this promising transmission-blocking candidate.

Quantitative Biological Activity

The in vitro antiplasmodial activity of this compound has been characterized against various stages of P. falciparum. The compound demonstrates potent inhibition of asexual blood stages and exhibits a notable selectivity for late-stage gametocytes, which are responsible for transmission from human to mosquito.

ParameterParasite StageIC50 (nM)Reference
Asexual Blood Stages-5.94[1]
Early-Stage GametocytesStage I-IV603 ± 88[1]
Late-Stage GametocytesStage V179 ± 8[1]

Experimental Protocols

In Vitro Gametocytocidal Viability Assay (Luciferase-Based)

This protocol is adapted from established methods for determining the viability of P. falciparum gametocytes following compound exposure.[1][2]

1. Parasite Culture and Gametocyte Induction:

  • A transgenic P. falciparum line expressing luciferase under a gametocyte-specific promoter (e.g., pfs16) is used.

  • Asexual parasite cultures are maintained in human erythrocytes at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Gametocytogenesis is induced by employing methods such as a decrease in hematocrit to mimic anemic conditions.[2] Asexual parasites are eliminated using N-acetylglucosamine (NAG) treatment.[2]

2. Compound Preparation and Dosing:

  • This compound is serially diluted in DMSO to create a concentration gradient.

  • The compound dilutions are added to 96-well or 384-well plates containing synchronized gametocyte cultures (immature or mature stages) at a defined gametocytemia and hematocrit.

3. Incubation:

  • The assay plates are incubated for 48-72 hours under hypoxic conditions at 37°C.[1][2]

4. Luciferase Assay:

  • A non-lysing luciferase substrate (e.g., D-luciferin) is added to each well.[3]

  • Bioluminescence is measured using a microplate luminometer with a 2-second integration time.[3]

  • The resulting relative light units (RLU) are proportional to the number of viable gametocytes.

5. Data Analysis:

  • IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic model using software such as GraphPad Prism.[2]

Transcriptome Fingerprinting of this compound-Treated Gametocytes

This protocol outlines the workflow for analyzing the transcriptional response of P. falciparum gametocytes to this compound treatment.

experimental_workflow cluster_culture Parasite Culture & Treatment cluster_rna RNA Processing cluster_sequencing Sequencing & Data Analysis start Synchronized P. falciparum Gametocytes (Early and Late Stages) treatment Incubate with this compound (24h and 48h) start->treatment control Untreated Control (Time-matched) start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc library_prep cDNA Library Preparation rna_qc->library_prep sequencing RNA Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis: - Differential Gene Expression - Gene Set Enrichment Analysis - Pathway Analysis sequencing->data_analysis end Chemogenomic Profile of this compound data_analysis->end Identify Perturbed Pathways & Gene Sets

Caption: Experimental workflow for transcriptome analysis. (Within 100 characters)

Mechanism of Action and Signaling Pathways

Transcriptome fingerprinting of P. falciparum gametocytes treated with this compound revealed a distinct chemogenomic profile associated with late-stage gametocyte development.[4][5] The analysis indicated that this compound perturbs gene sets linked to key signaling pathways, suggesting a potential mechanism of action involving the inhibition of specific parasite kinases.

The differentially expressed genes in this compound-treated late-stage gametocytes are associated with several biological processes, with a notable link to calcium-dependent signaling and other serine/threonine protein kinases.[4][5] Specifically, the clustered gene sets point towards the involvement of Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family.[4][5]

signaling_pathway cluster_kinases Potential Kinase Targets cluster_processes Downstream Biological Processes This compound This compound CDPK1 PfCDPK1 This compound->CDPK1 Inhibition? CDPK5 PfCDPK5 This compound->CDPK5 Inhibition? FIKK FIKK Kinases This compound->FIKK Inhibition? CalciumSignaling Calcium-Dependent Signaling CDPK1->CalciumSignaling CDPK5->CalciumSignaling ProteinPhos Protein Phosphorylation Cascades FIKK->ProteinPhos GametocyteDev Late-Stage Gametocyte Development & Maturation Output GametocyteDev->Output Disruption of Viability CalciumSignaling->GametocyteDev ProteinPhos->GametocyteDev

Caption: Putative signaling pathway affected by this compound. (Within 100 characters)
In Vitro Kinase Inhibition Assay (for PfCDPK1)

To validate the direct inhibition of putative kinase targets like PfCDPK1, a radiometric or luminescence-based in vitro kinase assay can be employed.[4]

1. Reagents and Buffers:

  • Recombinant full-length PfCDPK1.

  • Substrate (e.g., Myosin A tail-interacting protein, MTIP).

  • Assay Buffer: Tris-HCl (pH 8.0), EGTA, CaCl₂, DTT, Triton X-100.

  • ATP solution containing [γ-³³P]ATP for radiometric assay or standard ATP for luminescence assay.

  • Kinase-Glo Plus reagent (for luminescence assay).

2. Assay Procedure:

  • Pre-incubate PfCDPK1 and its substrate with varying concentrations of this compound or DMSO (vehicle control) in a 96-well or 384-well plate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and MgCl₂.

  • Incubate for 1 hour at room temperature.

  • For Radiometric Assay: Terminate the reaction with orthophosphoric acid. Transfer the reaction mixture to a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.

  • For Luminescence Assay: Stop the reaction by adding Kinase-Glo Plus reagent and measure the luminescence, which is inversely proportional to the kinase activity.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of this compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Future Directions

While early-stage research on this compound is promising, further studies are required to fully elucidate its potential as a clinical candidate. Key areas for future investigation include:

  • In Vivo Efficacy and Toxicity: Evaluation of the compound's efficacy and safety profile in a humanized mouse model of malaria.

  • Cytotoxicity Profiling: Determination of the IC50 values against a panel of mammalian cell lines to calculate the selectivity index.

  • Direct Target Validation: Confirmation of the direct inhibition of PfCDPK1, PfCDPK5, and FIKK kinases through biochemical assays.

  • Resistance Studies: Investigation of the potential for parasite resistance to develop against this compound.

By addressing these research questions, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential inclusion in the next generation of antimalarial drugs.

References

Methodological & Application

Application Notes and Protocols for MMV666810 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the experimental compound MMV666810 in a cell culture setting. The protocols are primarily directed towards the assessment of its potent anti-parasitic activity against Plasmodium falciparum. Additionally, a protocol for evaluating potential effects on a human cell line is provided, based on methodologies used for the structurally similar compound, MMV390048.

Compound Information

This compound is a 2-aminopyrazine derivative with demonstrated high potency against the asexual and gametocyte stages of Plasmodium parasites, the causative agent of malaria.[1] It is structurally analogous to MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), suggesting a similar mechanism of action.[2][3]

Quantitative Data

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound against different stages of Plasmodium falciparum.

ParameterValue
IC50 (Asexual Parasites)5.94 nM
IC50 (Early-Stage Gametocytes)603 ± 88 nM
IC50 (Late-Stage Gametocytes)179 ± 8 nM
Data from Niemand J, et al. ACS Infect Dis. 2021.[1]

Experimental Protocols

In Vitro Anti-plasmodial Activity Assay

This protocol details the steps to assess the efficacy of this compound against the blood stages of Plasmodium falciparum.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • RPMI 1640 medium supplemented with AlbuMAX II and hypoxanthine

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • SYBR Green I or other DNA-intercalating dye

  • Lysis buffer

  • Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

  • Plate reader for fluorescence detection

Procedure:

  • Maintain a continuous culture of P. falciparum in human red blood cells at 2% hematocrit in supplemented RPMI 1640 medium.

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • In a 96-well plate, add the parasite culture (1-2% parasitemia) to the wells containing the different concentrations of this compound. Include solvent controls (DMSO) and negative controls (uninfected red blood cells).

  • Incubate the plate for 72 hours under the specified gas mixture at 37°C.

  • After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Mammalian Cell Viability Assay (Adapted from MMV390048 Protocols)

This protocol is designed to evaluate the potential cytotoxic effects of this compound on a human cell line, such as the HepG2 human hepatoma cell line, which has been used in studies with the similar compound MMV390048.[4]

Materials:

  • HepG2 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Incubator (37°C, 5% CO2)

  • Plate reader for absorbance or fluorescence

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include solvent controls.

  • Incubate the plate for 48-72 hours.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Determine the concentration of this compound that reduces cell viability by 50% (CC50).

Visualizations

experimental_workflow cluster_antimalarial Anti-plasmodial Assay cluster_mammalian Mammalian Cell Viability P_culture P. falciparum Culture P_sync Synchronize Parasites P_culture->P_sync P_plate Plate with this compound P_sync->P_plate P_incubate Incubate 72h P_plate->P_incubate P_read Measure Fluorescence P_incubate->P_read P_calc Calculate IC50 P_read->P_calc M_culture HepG2 Cell Culture M_seed Seed Cells M_culture->M_seed M_treat Treat with this compound M_seed->M_treat M_incubate Incubate 48-72h M_treat->M_incubate M_viability Add Viability Reagent M_incubate->M_viability M_read Measure Signal M_viability->M_read M_calc Calculate CC50 M_read->M_calc

Caption: Experimental workflows for assessing anti-plasmodial activity and mammalian cell viability.

signaling_pathway This compound This compound (2-aminopyrazine) PI4K Plasmodium Phosphatidylinositol 4-Kinase (PI4K) This compound->PI4K Inhibition PIP4 Phosphatidylinositol 4-phosphate (PI4P) PI4K->PIP4 Catalyzes Downstream Downstream Effector Pathways (e.g., membrane trafficking) PIP4->Downstream Parasite_survival Parasite Survival and Proliferation Downstream->Parasite_survival

References

Application Notes and Protocols for MMV666810 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MMV666810, a 2-aminopyrazine derivative, in preclinical mouse models of malaria. The protocols outlined below are based on established methodologies for testing antimalarial compounds in vivo and data from closely related analogs, providing a robust framework for efficacy, pharmacokinetic, and safety evaluations.

Introduction to this compound

This compound belongs to a class of 2-aminopyrazine compounds that have demonstrated potent antimalarial activity. These compounds act as inhibitors of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1][2][3][4] Inhibition of PI4K disrupts intracellular signaling pathways within the parasite, leading to its death. This compound is considered a next-generation PI4K inhibitor, developed to improve upon the properties of earlier compounds in this class, such as MMV390048 (also known as MMV048).[1][4]

Potential Applications in Mouse Models

  • Efficacy Studies: To determine the dose-dependent efficacy of this compound against various stages of the Plasmodium life cycle in vivo.

  • Pharmacokinetic (PK) Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.

  • Safety and Toxicity Assessment: To evaluate the tolerability and potential adverse effects of this compound at therapeutic and supra-therapeutic doses.

  • Transmission-Blocking Studies: To assess the potential of this compound to prevent the transmission of parasites from infected mice to mosquitoes.

Quantitative Data Summary

While specific in vivo data for this compound is not extensively published, the following tables summarize data from the closely related 2-aminopyridine PI4K inhibitor, MMV390048, and the next-generation 2-aminopyrazine, UCT943, to provide a reference for expected potency and pharmacokinetic parameters. Researchers should perform dose-ranging studies to determine the optimal dosage for this compound.

Table 1: In Vivo Efficacy of Related PI4K Inhibitors in Malaria Mouse Models

CompoundMouse ModelParasite StrainDosing RegimenEfficacy ReadoutResultReference
MMV390048BALB/cP. berghei4 oral doses (at 4, 24, 48, 72h post-infection)ED90 (96h)1.1 mg/kg[4]
MMV390048BALB/cP. bergheiSingle oral dose (24h post-infection)Curative Dose30 mg/kg[4]
MMV390048Humanized SCIDP. falciparum (3D7)Once daily oral dose for 4 daysED90 (day 7)0.57 mg/kg[4]
UCT943NOD-scid IL-2RγnullP. falciparumNot specifiedNot specifiedHigh efficacy reported[1][3]
UCT943-P. bergheiNot specifiedNot specifiedHigh efficacy reported[1][3]

Table 2: Illustrative Pharmacokinetic Parameters of a Related Compound (UCT943) in Preclinical Species

SpeciesBioavailabilityClearanceHalf-lifeNoteReference
MonkeyHighLow to moderateSustained exposureData for UCT943[1]
DogHighLow to moderateSustained exposureData for UCT943[1]

Signaling Pathway

PI4K_Inhibition_Pathway cluster_drug Drug Action This compound This compound (2-aminopyrazine) PI4K PI4K This compound->PI4K Inhibition

Experimental Protocols

In Vivo Efficacy Assessment in Plasmodium berghei Infected Mice (4-Day Suppressive Test)

This standard assay is used to evaluate the in vivo antimalarial activity of a compound against the blood stages of P. berghei.

P_berghei_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_readout Data Collection & Analysis start Day 0: Infect BALB/c mice with 1x10^7 P. berghei infected RBCs (i.p.) treat 2 hours post-infection: Administer first oral dose of this compound start->treat day1 Day 1: Administer second oral dose treat->day1 day2 Day 2: Administer third oral dose day1->day2 day3 Day 3: Administer fourth oral dose day2->day3 day4 Day 4: Prepare thin blood smears from tail blood day3->day4 stain Stain smears with Giemsa day4->stain count Determine parasitemia by microscopy stain->count analyze Calculate % chemosuppression and ED50/ED90 values count->analyze

Materials:

  • This compound

  • Plasmodium berghei (e.g., ANKA strain)

  • 6-8 week old female BALB/c mice

  • Vehicle for drug formulation (e.g., 70% Tween 80 / 30% ethanol, diluted 1:10 with water)

  • Oral gavage needles

  • Microscope slides, Giemsa stain, methanol

  • Microscope with oil immersion lens

Procedure:

  • Infection: Infect mice intraperitoneally (i.p.) with 1 x 10^7 P. berghei-parasitized red blood cells.

  • Dosing:

    • Two hours after infection, administer the first dose of this compound or vehicle control via oral gavage. A suggested starting dose range, based on related compounds, is 1-50 mg/kg.

    • Administer subsequent doses at 24, 48, and 72 hours post-infection.

  • Monitoring: On day 4 post-infection, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.

  • Parasitemia Determination:

    • Fix the blood smears with methanol and stain with 10% Giemsa solution.

    • Under a microscope, count the number of parasitized red blood cells per 1,000 total red blood cells to determine the percentage of parasitemia.

  • Data Analysis: Calculate the percent chemosuppression for each dose group relative to the vehicle control group. Determine the 50% and 90% effective doses (ED50 and ED90).

In Vivo Efficacy in a Humanized Mouse Model (P. falciparum)

This model is crucial for evaluating efficacy against the primary human malaria parasite.

Materials:

  • This compound

  • Immunodeficient mice (e.g., NOD-scid IL-2Rγnull) engrafted with human erythrocytes

  • Plasmodium falciparum (e.g., 3D7 strain)

  • Vehicle for drug formulation

  • Flow cytometer and relevant reagents for parasitemia measurement

Procedure:

  • Infection: Three days after engraftment with human erythrocytes, infect the mice intravenously (i.v.) with 20 x 10^6 P. falciparum-infected human red blood cells.

  • Dosing:

    • Begin treatment on day 3 post-infection.

    • Administer this compound or vehicle control orally once daily for four consecutive days.

  • Monitoring: Monitor parasitemia in the peripheral blood at specified time points (e.g., daily during and after treatment) using flow cytometry.

  • Data Analysis: Determine the ED90, the dose required to reduce parasitemia by 90% compared to the control group at a specific time point (e.g., day 7).

Pharmacokinetic (PK) Study in Mice

This protocol provides a framework for determining key PK parameters.

PK_Workflow cluster_dosing Administration cluster_sampling Blood Collection cluster_analysis Analysis dose Administer a single dose of this compound (e.g., 10 mg/kg p.o. or 2 mg/kg i.v.) timepoints Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dose->timepoints plasma Process blood to obtain plasma timepoints->plasma lcms Quantify this compound concentration using LC-MS/MS plasma->lcms params Calculate PK parameters: Cmax, Tmax, AUC, t1/2, CL, Vd lcms->params

Materials:

  • This compound

  • Healthy BALB/c or CD-1 mice

  • Vehicle for drug formulation

  • Administration equipment (oral gavage needles, syringes for i.v. injection)

  • Blood collection supplies (e.g., capillaries, anticoagulant tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single dose of this compound to mice. Include both oral (p.o.) and intravenous (i.v.) administration groups to determine oral bioavailability. A suggested starting dose is 10 mg/kg p.o. and 2 mg/kg i.v.

  • Blood Sampling: Collect serial blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Acute Toxicity Assessment in Mice

This provides a preliminary assessment of the compound's safety profile.

Materials:

  • This compound

  • Healthy BALB/c mice

  • Vehicle for drug formulation

  • Oral gavage needles

Procedure:

  • Dosing: Administer single, escalating doses of this compound to different groups of mice (e.g., 50, 100, 250, 500, 1000 mg/kg). Include a vehicle control group.

  • Observation:

    • Closely monitor the mice for any signs of toxicity, such as changes in behavior (e.g., lethargy, piloerection), weight loss, and mortality for up to 14 days.

    • Record observations at regular intervals (e.g., 1, 4, 24 hours, and then daily).

  • Necropsy: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy to examine major organs for any abnormalities.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and, if applicable, the approximate lethal dose (LD50).

Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental goals and institutional guidelines for animal care and use. It is highly recommended to perform pilot studies to determine the optimal dosage and formulation for this compound.

References

Application Notes and Protocols for aMV666810: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigation for the investigational compound "aMV666810" did not yield any publicly available data regarding its dosage, administration, mechanism of action, or associated experimental protocols.

Extensive searches of scientific literature, clinical trial registries, and other public databases did not identify any specific information related to a compound with the identifier "aMV666810." This suggests that "aMV666810" may be an internal designation for a preclinical or early-stage investigational compound that has not yet been disclosed in public forums.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, is not possible at this time due to the absence of foundational information.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation or contact the originating institution or company directly.

To generate the requested content, the following information would be required:

  • Compound Identification: Confirmation of the compound's identity and any alternative public identifiers.

  • Preclinical Data: Results from in vitro and in vivo studies, including dose-response relationships, pharmacokinetic profiles, and toxicology data.

  • Clinical Trial Information: Data from any Phase I, II, or III clinical trials, including dosing regimens, administration routes, patient populations, and observed outcomes.

  • Mechanism of Action: Details of the biological target(s) and the signaling pathways modulated by the compound.

  • Experimental Protocols: Specific methodologies for key assays and experiments used to characterize the compound's activity and effects.

Without this essential data, a comprehensive and accurate guide for the dosage and administration of "aMV666810" cannot be developed.

Application Notes and Protocols for Western Blot Analysis of MMV666810 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are generated based on the available information for MMV666810 and related 2-aminopyrazine compounds. As specific data for this compound's mechanism of action in mammalian cells is limited, these protocols should be considered as a starting point and may require optimization for your specific cell type and experimental conditions.

Introduction

This compound is a 2-aminopyrazine compound that has demonstrated potent activity against various stages of the Plasmodium parasite, the causative agent of malaria.[1] Its close analog, MMV390048, has been identified as an inhibitor of phosphatidylinositol 4-kinase (PI4K) in Plasmodium.[1][2][3][4][5][6][7] While the primary target of these compounds is parasitic, off-target effects on human kinases are possible and warrant investigation. Notably, MMV390048 has shown some affinity for human PIP4K2C, ATM, and TNIK.[8] Furthermore, other compounds containing the 2-aminopyridine or 2-aminopyrazine scaffold have been reported to modulate key cellular signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[9][10][11]

This document provides a detailed protocol for utilizing Western blot analysis to investigate the potential effects of this compound on these critical signaling cascades in mammalian cells.

Potential Signaling Pathways for Investigation

Given the known targets of related compounds, the following signaling pathways are recommended for initial investigation upon this compound treatment:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, survival, and metabolism. Inhibition of PI4K or related kinases could impact the phosphorylation status of key proteins in this cascade.

  • MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and stress responses.

Data Presentation: Illustrative Quantitative Data

The following tables represent hypothetical quantitative data from a Western blot experiment to illustrate the potential effects of this compound. Researchers should generate their own data for accurate interpretation.

Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway

Target ProteinTreatment GroupDensitometry (Normalized to Loading Control)Fold Change (vs. Vehicle)
p-Akt (Ser473)Vehicle (DMSO)1.001.00
This compound (1 µM)0.650.65
This compound (5 µM)0.320.32
This compound (10 µM)0.150.15
Total AktVehicle (DMSO)1.001.00
This compound (1 µM)0.980.98
This compound (5 µM)1.021.02
This compound (10 µM)0.990.99
p-mTOR (Ser2448)Vehicle (DMSO)1.001.00
This compound (1 µM)0.750.75
This compound (5 µM)0.410.41
This compound (10 µM)0.200.20

Table 2: Effect of this compound on the MAPK/ERK Signaling Pathway

Target ProteinTreatment GroupDensitometry (Normalized to Loading Control)Fold Change (vs. Vehicle)
p-ERK1/2 (Thr202/Tyr204)Vehicle (DMSO)1.001.00
This compound (1 µM)0.950.95
This compound (5 µM)0.800.80
This compound (10 µM)0.650.65
Total ERK1/2Vehicle (DMSO)1.001.00
This compound (1 µM)1.011.01
This compound (5 µM)0.970.97
This compound (10 µM)1.031.03

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the mammalian cell line of interest (e.g., HeLa, HEK293T, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). This should be optimized for your specific experiment.

G cluster_workflow Experimental Workflow A Seed Cells in 6-well Plates B Incubate Overnight (37°C, 5% CO2) A->B D Treat Cells with this compound or Vehicle B->D C Prepare this compound and Vehicle Control C->D E Incubate for a Defined Period D->E F Lyse Cells and Prepare Protein Lysate E->F G Perform Western Blot Analysis F->G

Caption: Experimental workflow for this compound treatment and subsequent Western blot analysis.

Protein Lysate Preparation
  • Cell Washing: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells once with ice-cold 1X PBS.

  • Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Dilute the protein lysates with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Total Akt, p-ERK1/2, Total ERK1/2, and a loading control like GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action for this compound on the PI3K/Akt signaling pathway, which can be investigated using the described Western blot protocol.

G cluster_pathway Hypothetical this compound Action on PI3K/Akt Pathway MMV This compound PI4K PI4K/PIP4K2C MMV->PI4K Inhibition PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR Phosphorylation Proliferation Cell Growth & Proliferation pmTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Application Note & Protocol: MMV666810 for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV666810 is a potent 2-aminopyrazine derivative demonstrating significant activity against multiple life stages of the Plasmodium parasite, the causative agent of malaria. Its efficacy against both asexual and gametocyte stages makes it a compound of interest for high-throughput screening (HTS) campaigns aimed at the discovery of novel antimalarial drugs. This document provides detailed application notes and protocols for the use of this compound in HTS assays.

Mechanism of Action

This compound is structurally similar to MMV390048, a known inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[1] PI4K is a crucial enzyme in the phosphatidylinositol signaling pathway, which is involved in various essential cellular processes in the parasite, including protein trafficking and membrane dynamics. Inhibition of PI4K disrupts these processes, leading to parasite death. The potent activity of this compound suggests a similar mechanism of action, targeting this key parasite kinase.

PI4K_Inhibition cluster_parasite Plasmodium Parasite PI Phosphatidylinositol (PI) PI4K Phosphatidylinositol 4-Kinase (PI4K) PI->PI4K Substrate PIP Phosphatidylinositol 4-phosphate (PI4P) Effector Downstream Effector Proteins PIP->Effector Vesicle Vesicular Trafficking & Membrane Dynamics Effector->Vesicle Vesicle->PI Death Parasite Death Vesicle->Death Disruption leads to PI4K->PIP Phosphorylation This compound This compound This compound->PI4K Inhibition

Caption: Inhibition of Plasmodium PI4K by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against various stages of the Plasmodium falciparum parasite. The following table summarizes the half-maximal inhibitory concentrations (IC50).

Parasite StageIC50 (nM)
Asexual Stages5.94
Early-Stage Gametocytes  603 ± 88
Late-Stage Gametocytes179 ± 8

High-Throughput Screening Protocol: SYBR Green I-Based Fluorescence Assay

This protocol describes a high-throughput method for evaluating the efficacy of compounds like this compound against the asexual blood stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials and Reagents
  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • This compound (positive control)

  • Chloroquine or Artemisinin (reference compounds)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection (excitation: 485 nm, emission: 530 nm)

Experimental Workflow

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Start dispense_compounds Dispense Test Compounds, This compound (Positive Control), & Vehicle (Negative Control) into 384-well Plate start->dispense_compounds add_parasites Add Synchronized Ring-Stage *P. falciparum* Culture (0.5% Parasitemia, 2% Hematocrit) dispense_compounds->add_parasites incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2) add_parasites->incubate add_lysis_buffer Add SYBR Green I Lysis Buffer incubate->add_lysis_buffer incubate_dark Incubate in the Dark for 1 hour at Room Temperature add_lysis_buffer->incubate_dark read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze_data Data Analysis: Calculate % Inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a SYBR Green I-based HTS assay.

Detailed Protocol
  • Compound Plating:

    • Using an automated liquid handler, dispense test compounds and controls into a 384-well plate.

    • Include this compound as a positive control for inhibition.

    • Include wells with culture medium and vehicle (e.g., DMSO) as negative controls.

  • Parasite Culture Preparation:

    • Synchronize P. falciparum cultures to the ring stage.

    • Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Assay Initiation:

    • Add the prepared parasite culture to each well of the 384-well plate containing the compounds.

  • Incubation:

    • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Seal the plates and incubate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative and positive controls.

    • Determine the IC50 values by fitting the dose-response data to a suitable model.

Conclusion

This compound is a valuable tool for antimalarial drug discovery. Its potent, multi-stage activity and well-characterized, though putative, mechanism of action make it an excellent positive control for high-throughput screening campaigns. The provided protocol offers a robust and scalable method for identifying new antimalarial lead compounds.

References

Application Notes and Protocols: Preparation of MMV666810 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of the antimalarial compound MMV666810. These guidelines are intended to ensure the stability, accuracy, and reproducibility of experimental results in drug discovery and related research fields. The protocols are based on the known chemical properties of this compound and established best practices for handling chemical compounds in a laboratory setting.

Introduction

This compound is a potent 2-aminopyrazine derivative with significant activity against the asexual stages of Plasmodium falciparum and differential activity against gametocytes.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible data in downstream applications such as high-throughput screening, dose-response studies, and other pharmacological assays. This application note provides a standardized protocol for the solubilization and storage of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and safe handling of the compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1450666-97-3[1]
Molecular Formula C₂₃H₂₁F₃N₄O₂
Molecular Weight 442.43 g/mol
Appearance Typically a powder
Purity >98% (typical)

Recommended Solvents and Storage

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The stability of the compound in DMSO has been documented, making it suitable for long-term storage.

Table 2: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureDurationReference
Powder N/A-20°CUp to 2 years
Stock Solution DMSO-80°CUp to 6 months
Stock Solution DMSO4°CUp to 2 weeks

Note: It is strongly recommended to prepare and use solutions on the same day whenever possible to minimize degradation. For long-term storage, aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7%

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.42 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 442.43 g/mol = 0.00442 g = 4.42 mg

  • Solubilization: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to the tube. In this example, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes. Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, store at 4°C for up to 2 weeks.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Important: Due to the high concentration of DMSO in the stock solution, ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically <0.5%).

Diagrams

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage cluster_use Application A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C (Long-Term) or 4°C (Short-Term) E->F G Prepare Working Solutions in Assay Buffer F->G H Perform Experiment G->H

Caption: Workflow for the preparation and storage of this compound stock solutions.

Logical Flow for Dilution Calculations

G cluster_known Known Values cluster_calc Calculate M1 Desired Final Concentration (C2) V1 Volume of Stock to Add (V1) M1->V1 M1V1 = M2V2 V2 Desired Final Volume (V2) V2->V1 M1V1 = M2V2 C1 Stock Solution Concentration (C1) C1->V1 M1V1 = M2V2

Caption: Logical relationship for calculating dilutions from a stock solution.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO for detailed safety and handling information.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling solutions containing DMSO.

Disclaimer

This protocol is a recommendation based on available data and general laboratory practices. Researchers should validate this protocol for their specific experimental needs and conditions. The stability and solubility of the compound may be influenced by factors such as the purity of the compound and solvent, as well as storage conditions.

References

Application Notes and Protocols for aMV666810 (MMV666810) in Malaria Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

aMV666810, correctly identified as MMV666810, is a novel 2-aminopyrazine derivative demonstrating potent antimalarial activity against Plasmodium falciparum, the deadliest species of malaria parasite. This document provides detailed application notes and experimental protocols for the use of this compound in malaria research, with a focus on its activity against various life cycle stages of the parasite and its putative mechanism of action. These guidelines are intended to assist researchers in the evaluation and characterization of this compound and similar compounds in a laboratory setting.

Quantitative Data Summary

This compound exhibits differential activity against the various life cycle stages of Plasmodium falciparum. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against asexual and sexual stages of the parasite.

Parasite Stage Strain IC50 (nM) Reference
Asexual Blood Stages3D75.94[1]
Early-Stage Gametocytes (Stage I-III)NF54603 ± 88[1]
Late-Stage Gametocytes (Stage IV-V)NF54179 ± 8[1]

Signaling Pathways and Mechanism of Action

Chemogenomic profiling suggests that this compound's mechanism of action in late-stage gametocytes involves the modulation of specific kinase signaling pathways. The compound's activity is associated with gene sets related to Calcium-Dependent Protein Kinases (CDPKs), specifically CDPK1 and CDPK5, and the FIKK family of serine/threonine protein kinases.[2][3] These kinases are crucial for various parasite processes, including gametocytogenesis and host cell remodeling.

G cluster_0 This compound Action cluster_1 Putative Targets in P. falciparum Gametocyte cluster_2 Downstream Effects This compound This compound CDPK1 CDPK1 This compound->CDPK1 Inhibition? CDPK5 CDPK5 This compound->CDPK5 Inhibition? FIKKs FIKK Kinases This compound->FIKKs Modulation Gametocyte_Development Gametocyte Development & Viability CDPK1->Gametocyte_Development Regulates CDPK5->Gametocyte_Development Regulates FIKKs->Gametocyte_Development Regulates Transmission_Blocking Transmission to Mosquito Gametocyte_Development->Transmission_Blocking Impacts

Putative signaling pathway of this compound in P. falciparum gametocytes.

Experimental Protocols

In Vitro Culture of Plasmodium falciparum Asexual Blood Stages

This protocol describes the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 0.5% Albumax II, and 20 µg/mL gentamicin)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator at 37°C

  • Sterile culture flasks

Procedure:

  • Prepare the complete culture medium and warm to 37°C.

  • Wash human erythrocytes three times with incomplete RPMI 1640.

  • Initiate the culture by mixing the parasite-infected erythrocytes with fresh erythrocytes to achieve a starting parasitemia of 0.5-1% and a hematocrit of 2-5%.

  • Place the culture flask in a modular incubator chamber, flush with the gas mixture, and seal.

  • Incubate at 37°C.

  • Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.

  • Maintain the culture by changing the medium daily and adding fresh erythrocytes as the parasitemia increases.

SYBR Green I-Based Drug Sensitivity Assay for Asexual Stages

This assay is used to determine the IC50 value of this compound against the asexual blood stages of P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution in DMSO

  • Complete culture medium

  • 96-well microtiter plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I

  • Fluorescence plate reader (485 nm excitation, 530 nm emission)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture to each well. Include drug-free wells as a negative control and parasite-free wells as a background control.

  • Incubate the plate for 72 hours under the standard culture conditions.

  • After incubation, add the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

G start Start prep_culture Prepare Synchronized Ring-Stage Culture start->prep_culture end End add_culture Add Parasite Culture to Wells prep_culture->add_culture serial_dilution Prepare Serial Dilutions of this compound in 96-well Plate serial_dilution->add_culture incubate Incubate for 72 hours add_culture->incubate add_lysis Add SYBR Green I Lysis Buffer incubate->add_lysis incubate_dark Incubate in Dark for 1 hour add_lysis->incubate_dark read_fluorescence Measure Fluorescence incubate_dark->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 calculate_ic50->end

Workflow for SYBR Green I-based drug sensitivity assay.
In Vitro Gametocytocidal Assay

This protocol is for assessing the activity of this compound against different stages of P. falciparum gametocytes.

Materials:

  • Mature P. falciparum gametocyte culture (e.g., NF54 strain)

  • This compound stock solution in DMSO

  • Complete culture medium

  • 96-well microtiter plates

  • Reagents for viability assessment (e.g., pLDH assay or a fluorescent viability stain)

  • Plate reader

Procedure:

  • Induce gametocytogenesis in a P. falciparum culture.

  • Culture the parasites for 12-14 days to obtain mature stage IV and V gametocytes. Early-stage gametocytes can be harvested at earlier time points.

  • Purify the gametocytes from asexual parasites.

  • Prepare serial dilutions of this compound in a 96-well plate.

  • Add the purified gametocyte culture to the wells.

  • Incubate for 48-72 hours.

  • Assess gametocyte viability using a suitable method, such as the parasite lactate dehydrogenase (pLDH) assay.

  • Determine the IC50 value against the specific gametocyte stage.

Disclaimer

These protocols are intended as a guide and may require optimization for specific laboratory conditions and parasite strains. Appropriate safety precautions should be taken when handling Plasmodium falciparum and human blood products. All work with infectious agents should be performed in a certified biosafety cabinet.

References

Application Notes and Protocols for the Detection of MMV666810 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV666810 is a 2-aminopyrazine derivative that has demonstrated potent in vitro activity against both the asexual and gametocyte stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Its potential as a transmission-blocking antimalarial agent makes it a compound of significant interest in drug development. To support preclinical and clinical development, robust and reliable bioanalytical methods are required to quantify this compound in biological matrices. These notes provide a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Principle of the Method

The method described herein utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound and an internal standard (IS). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This approach offers high selectivity and sensitivity, which are crucial for bioanalytical applications.[2]

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water, purified (e.g., Milli-Q or equivalent)

Equipment

  • Liquid chromatograph (HPLC or UPLC system)

  • Triple quadrupole mass spectrometer with an ESI source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

1.1. Stock Solutions:

  • Prepare a primary stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a primary stock solution of the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

1.2. Working Solutions:

  • Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create working solutions for calibration standards and quality control samples.

  • Prepare a working solution of the IS in acetonitrile at a suitable concentration (e.g., 100 ng/mL).

1.3. Calibration Standards and QC Samples:

  • Spike blank human plasma with the appropriate this compound working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Spike blank human plasma to prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

3.1. Liquid Chromatography:

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient can be optimized, for example:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3.2. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of the compound).

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of the IS).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables represent hypothetical data from a method validation study for the quantification of this compound in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1585 - 115≤ 1585 - 115
Low3≤ 1090 - 110≤ 1090 - 110
Medium300≤ 1090 - 110≤ 1090 - 110
High800≤ 1090 - 110≤ 1090 - 110

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 9590 - 110
High80085 - 9590 - 110

Visualization

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample using LC-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Standard, QC, Unknown) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection Injection supernatant->injection lc_separation LC Separation (Reversed-Phase) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

References

Troubleshooting & Optimization

Troubleshooting MMV666810 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the anti-malarial compound MMV666810.

Troubleshooting Insolubility Issues

Q1: I am having difficulty dissolving this compound for my in vitro/in vivo experiments. What are the recommended solvents?

Disclaimer: The following table provides solubility data for the parent compound, 2-aminopyrazine, and should be used as a preliminary guide. The actual solubility of this compound may vary.

Solvent2-Aminopyrazine Solubility
Dimethylformamide (DMF)~20 mg/mL
Dimethyl Sulfoxide (DMSO)~20 mg/mL
Ethanol~20 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL
Water1.386 x 10^5 mg/L (estimated)

For initial experiments, we recommend starting with organic solvents such as DMSO or DMF to prepare a concentrated stock solution.

Q2: My this compound precipitates out of solution when I dilute my stock into an aqueous buffer. How can I prevent this?

A: This is a common issue with compounds that have low aqueous solubility. Here are several strategies to address this:

  • Use of Co-solvents: When diluting your DMSO or DMF stock solution into an aqueous buffer, the final concentration of the organic solvent can be critical. Try to keep the final percentage of the organic solvent as high as your experimental system tolerates, but typically below 1% to avoid solvent-induced artifacts. You may need to test a range of final co-solvent concentrations to find the optimal balance between compound solubility and biological compatibility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH. Although the pKa of this compound is not published, as a 2-aminopyrazine derivative, it may exhibit basic properties. Experimentally determining the pH-solubility profile of this compound can help in selecting a buffer with a pH that maximizes its solubility.

  • Use of Surfactants or Solubilizing Agents: For particularly challenging cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a solubilizing agent like cyclodextrin to the aqueous buffer can help to maintain the solubility of this compound.

Frequently Asked Questions (FAQs)

Q3: What is the recommended method for preparing a stock solution of this compound?

A: We recommend the following general protocol for preparing a stock solution:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of 100% DMSO or DMF to the tube.

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating (37°C) may also aid in dissolution.

  • Once dissolved, add more solvent to reach the desired final stock concentration (e.g., 10 mM or 20 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I determine the maximum soluble concentration of this compound in my experimental buffer?

A: A simple method to determine the kinetic solubility is to prepare a serial dilution of your this compound stock solution in your aqueous experimental buffer. Incubate the dilutions under your experimental conditions (e.g., 37°C for 2 hours) and then visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using an appropriate analytical method like HPLC or LC-MS.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Assays

This protocol provides a general method for diluting a DMSO stock of this compound into a typical cell culture medium.

  • Thaw a frozen aliquot of your 10 mM this compound stock solution in DMSO at room temperature.

  • Perform a serial dilution of the stock solution in 100% DMSO to create intermediate concentrations.

  • Further dilute the intermediate DMSO solutions into your pre-warmed cell culture medium to achieve the desired final concentrations for your assay. Note: The final DMSO concentration should be kept constant across all treatments (including the vehicle control) and should ideally be below 0.5% to minimize solvent toxicity.

  • Gently mix the final working solutions by pipetting or inverting the tubes.

  • Visually inspect the solutions for any signs of precipitation before adding them to your cells.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway Mechanism of Action of this compound This compound This compound PI4K Plasmodium Phosphatidylinositol 4-Kinase (PI4K) This compound->PI4K Inhibition PIP4 Phosphatidylinositol 4-Phosphate (PIP4) PI4K->PIP4 PfCDPK7 PfCDPK7 Localization PIP4->PfCDPK7 Disruption Phospholipid_Biosynthesis Phospholipid Biosynthesis PfCDPK7->Phospholipid_Biosynthesis Regulation Parasite_Growth Parasite Growth & Replication Phospholipid_Biosynthesis->Parasite_Growth Experimental_Workflow Troubleshooting this compound Insolubility cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome Insolubility Insolubility or Precipitation Observed Solvent 1. Prepare Stock in DMSO/DMF Insolubility->Solvent CoSolvent 2. Optimize Co-solvent Concentration Solvent->CoSolvent pH 3. Adjust Buffer pH CoSolvent->pH Surfactant 4. Add Surfactant/Solubilizer pH->Surfactant Soluble Soluble Compound for Experimentation Surfactant->Soluble

Technical Support Center: Optimizing MMV666810 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro experimental concentrations of the antimalarial compound MMV666810.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent 2-aminopyrazine compound with demonstrated activity against the malaria parasite, Plasmodium falciparum. It is structurally similar to MMV390048, a known inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][2][3][4][5] Chemogenomic profiling suggests that this compound's mechanism of action involves the targeting of essential protein kinases in the parasite, particularly those associated with late-stage gametocyte development, such as Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases (FIKK).[6][7]

Q2: What are the reported in vitro effective concentrations of this compound against Plasmodium falciparum?

This compound exhibits stage-specific activity against P. falciparum. Its potency is significantly higher against asexual and late-stage gametocytes compared to early-stage gametocytes. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.

Parasite Stage IC50 (nM)
Asexual Blood Stages5.94
Early-Stage Gametocytes603 ± 88
Late-Stage Gametocytes179 ± 8
(Data sourced from Niemand J, et al. ACS Infect Dis. 2021)[7][8]

Q3: Is there any information on the cytotoxicity of this compound against mammalian cells?

Currently, there is no publicly available data on the specific cytotoxicity (IC50 values) of this compound against mammalian cell lines. However, related 2-aminopyrazine and 1,2,4-triazolo[4,3-a]pyrazine antimalarial compounds have been reported to have low cytotoxicity. For example, some tertiary alkylamine 1,2,4-triazolo[4,3-a]pyrazines showed no toxicity up to 80 µM in HEK293 cells.[9][10][11] It is crucial to determine the cytotoxicity of this compound in the specific mammalian cell line being used in your experiments to establish the therapeutic window.

Q4: What is the recommended starting concentration for in vitro experiments?

For antimalarial assays, a good starting point is to test a concentration range that brackets the reported IC50 values. A 10-point serial dilution starting from 1 µM (1000 nM) down to the picomolar range is recommended. For cytotoxicity assays on mammalian cells, a higher starting concentration, for instance, 10 µM or even 100 µM, can be used to assess the toxicity profile.

Q5: What is the recommended solvent for this compound?

Like many small molecule inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is critical to keep the final DMSO concentration in the media low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[12][13][14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low compound activity - Incorrect concentration: Calculation error or degradation of the compound. - Solubility issues: Compound precipitated out of solution. - Inactive compound: Improper storage leading to degradation.- Verify calculations and prepare fresh dilutions. - Ensure the compound is fully dissolved in DMSO before adding to the media. Visually inspect for any precipitation. - Store the compound as recommended by the supplier, protected from light and moisture.
High background signal or inconsistent results - DMSO toxicity: Final DMSO concentration is too high. - Compound precipitation: Inconsistent dosing across wells. - Cell plating inconsistency: Uneven cell distribution.- Ensure the final DMSO concentration in your assay is below 0.5%. Include a vehicle control (media with the same DMSO concentration) in all experiments. - Prepare a higher concentration stock in DMSO and use a smaller volume to dose the wells. Mix well after adding the compound. - Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques.
High cytotoxicity observed in control cells - Contamination: Bacterial or fungal contamination of cell culture. - Poor cell health: Cells are not healthy before starting the experiment.- Regularly check cell cultures for contamination. Use sterile techniques. - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

Experimental Protocols

General Protocol for In Vitro Antimalarial Assay (Asexual Blood Stage)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and P. falciparum strain.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Parasite Culture:

    • Culture P. falciparum in human erythrocytes at 2-5% hematocrit in a complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin).

    • Maintain the culture in a controlled environment (37°C, 5% CO₂, 5% O₂).

    • Synchronize the parasite culture to the ring stage.

  • Assay Procedure:

    • Plate the parasitized erythrocytes at 1-2% parasitemia and 2.5% hematocrit in a 96-well plate.

    • Add the diluted this compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

    • Incubate the plate for 48-72 hours under the same culture conditions.

  • Readout:

    • Determine parasite growth inhibition using a suitable method such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopy.

    • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

General Protocol for In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)

This protocol provides a general framework for assessing the cytotoxicity of this compound on a mammalian cell line.

  • Cell Culture:

    • Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

  • Readout:

    • Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.

    • Measure the absorbance or luminescence according to the manufacturer's instructions.

    • Calculate the IC50 value to determine the concentration at which the compound inhibits 50% of cell growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock (DMSO) dilution Serial Dilution prep_compound->dilution prep_cells Culture P. falciparum or Mammalian Cells treatment Treat Cells prep_cells->treatment dilution->treatment incubation Incubate (24-72h) treatment->incubation readout Measure Viability/Growth incubation->readout ic50 Calculate IC50 readout->ic50 signaling_pathway cluster_kinases Potential Kinase Targets This compound This compound (2-Aminopyrazine) PI4K Plasmodium PI4K This compound->PI4K CDPK1 CDPK1 This compound->CDPK1 CDPK5 CDPK5 This compound->CDPK5 FIKK FIKK Kinases This compound->FIKK ParasiteSurvival Parasite Survival & Proliferation PI4K->ParasiteSurvival CDPK1->ParasiteSurvival CDPK5->ParasiteSurvival FIKK->ParasiteSurvival

References

aeducing cytotoxicity of MMV666810 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MMV666810. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing specific issues related to the cytotoxicity of this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a 2-aminopyrazine compound, similar in structure to MMV390048. The primary target of the parent compound, MMV390048, is Plasmodium phosphatidylinositol 4-kinase (PI4K), an enzyme essential for the parasite's life cycle.[1][2][3][4] While the main target is parasitic, MMV390048 has been shown to have some activity against human PIP4K2C, which could be a potential source of cytotoxicity in mammalian cells.[1] The specific cellular targets and mechanism of action of this compound in mammalian cells are not yet fully characterized.

Q2: I am observing high cytotoxicity with this compound in my cell line. What are the common causes?

High cytotoxicity can stem from several factors, including:

  • Compound Concentration: The concentration of this compound may be too high for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.

  • Cell Density: The number of cells seeded per well can influence the apparent cytotoxicity.[5][6][7][8][9]

  • Serum Starvation: The practice of serum starving cells to synchronize the cell cycle can sometimes sensitize them to drug treatment.[10][11][12][13]

  • Contamination: Microbial contamination (e.g., mycoplasma) in cell cultures can affect cell health and response to treatment.[14]

  • Compound Instability: The compound may be unstable in the culture medium over the course of the experiment.[14]

Q3: How can I determine if the cytotoxicity I'm observing is due to apoptosis or necrosis?

You can differentiate between apoptosis and necrosis using a combination of assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, can indicate if the apoptotic pathway is activated.

  • LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage, which is characteristic of necrosis.

Q4: Can caspase inhibitors be used to reduce the cytotoxicity of this compound?

If the cytotoxicity induced by this compound is mediated by apoptosis, caspase inhibitors may be able to reduce cell death.[15][16][17][18][19] However, it's important to note that inhibiting caspases may not always rescue the cells and could potentially switch the cell death mechanism to another form, such as senescence or necrosis.[15] It is crucial to first determine if this compound induces caspase-dependent apoptosis.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Initial Screens

If you are observing unexpectedly high levels of cytotoxicity with this compound, consider the following troubleshooting steps:

Possible Cause Recommended Action
Incorrect Compound Concentration Verify the stock concentration and perform a fresh serial dilution. Run a full dose-response curve to determine the IC50 value accurately.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically ≤0.5%). Run a vehicle-only control to assess the solvent's effect.[14]
Sub-optimal Cell Density Optimize the cell seeding density for your specific cell line and assay duration. Very low or very high cell densities can affect the outcome of cytotoxicity assays.[5][6][7][8][9]
Cell Culture Contamination Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.
Serum Starvation Effects If you are serum-starving your cells before treatment, consider if this is necessary for your experiment. Serum starvation can sensitize some cell lines to cytotoxic agents.[10][11][12][13]
Issue 2: Inconsistent Results in Cytotoxicity Assays

For variability in results from assays like MTT, LDH, or Annexin V, refer to the following guides:

MTT Assay Troubleshooting

Problem Possible Cause Solution
High background absorbance Contamination of media or reagents; direct reduction of MTT by the compound.Use sterile technique; include a "no cell" control with compound to check for direct reduction.[20]
Low absorbance readings Low cell number; insufficient incubation time.Optimize cell seeding density; increase incubation time with MTT reagent.
Incomplete formazan solubilization Insufficient solvent volume; inadequate mixing.Ensure complete dissolution by vigorous pipetting or shaking.[21]

LDH Assay Troubleshooting

Problem Possible Cause Solution
High background in media Phenol red in the medium can interfere; serum contains LDH.Use phenol red-free medium; include a medium-only background control.[22][23]
Low signal Insufficient cell number or treatment time.Optimize cell number and incubation time.
High variability Bubbles in wells; uneven cell seeding.Be careful during pipetting to avoid bubbles; ensure a single-cell suspension before seeding.[24]

Annexin V Assay Troubleshooting

Problem Possible Cause Solution
High percentage of PI-positive cells in control Harsh cell handling; over-trypsinization.Handle cells gently; use a non-enzymatic cell dissociation buffer if possible.[25][26][27][28]
Weak Annexin V signal Insufficient incubation time; expired reagents.Ensure adequate incubation time; use fresh reagents.[26]
No clear separation of populations Incorrect instrument settings (compensation).Set up proper compensation controls using single-stained samples.[25]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

This protocol provides a general method for assessing cell viability through metabolic activity.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and non-toxic.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the steps for flow cytometric analysis of cell death pathways.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce cytotoxicity in your target cells by treating with this compound for the desired time. Include untreated and positive controls.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic dissociation method.

  • Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Cytotoxicity start High Cytotoxicity Observed check_concentration Verify Compound Concentration and Dilutions start->check_concentration check_solvent Assess Solvent Toxicity (Vehicle Control) start->check_solvent optimize_density Optimize Cell Seeding Density start->optimize_density check_contamination Test for Contamination (e.g., Mycoplasma) start->check_contamination evaluate_serum Evaluate Effect of Serum Starvation start->evaluate_serum investigate_mechanism Investigate Mechanism of Cell Death check_concentration->investigate_mechanism check_solvent->investigate_mechanism optimize_density->investigate_mechanism check_contamination->investigate_mechanism evaluate_serum->investigate_mechanism apoptosis_assay Annexin V / PI Staining investigate_mechanism->apoptosis_assay Apoptosis? necrosis_assay LDH Release Assay investigate_mechanism->necrosis_assay Necrosis? caspase_assay Caspase Activity Assay apoptosis_assay->caspase_assay mitigation_strategy Develop Mitigation Strategy caspase_assay->mitigation_strategy necrosis_assay->mitigation_strategy

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

cell_death_pathways Potential Cell Death Pathways Induced by this compound This compound This compound cellular_stress Cellular Stress This compound->cellular_stress apoptosis Apoptosis (Programmed Cell Death) cellular_stress->apoptosis necrosis Necrosis (Uncontrolled Cell Death) cellular_stress->necrosis caspase_activation Caspase Activation apoptosis->caspase_activation membrane_damage Plasma Membrane Damage necrosis->membrane_damage apoptotic_bodies Formation of Apoptotic Bodies caspase_activation->apoptotic_bodies cell_lysis Cell Lysis and Release of Contents membrane_damage->cell_lysis

Caption: Potential cell death pathways induced by this compound.

References

aMV666810 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: aMV666810

Disclaimer: Publicly available information on a specific compound designated "aMV666810" is not available. The following technical support guide is a generalized framework designed to address common stability issues encountered with novel small molecules in long-term research experiments. Researchers should adapt these recommendations based on the known chemical properties of their specific compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of aMV666810 in our multi-week cell culture experiments. What could be the cause?

A1: A decline in efficacy during long-term experiments often points to compound instability. Potential causes include degradation due to exposure to light, elevated temperatures (such as 37°C in an incubator), pH shifts in the culture medium, oxidative processes, or hydrolysis. It is also possible that the compound is being metabolized by the cells, leading to a lower effective concentration over time. We recommend performing a stability assessment under your specific experimental conditions.

Q2: What are the recommended storage conditions for aMV666810 stock solutions?

A2: For maximal stability, aMV666810 stock solutions, typically dissolved in a non-protic solvent like DMSO, should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The vials should be tightly sealed to prevent moisture absorption and stored in the dark to prevent photodegradation.

Q3: Can aMV666810 be used in media containing serum?

A3: While aMV666810 is generally compatible with serum-containing media, users should be aware that some compounds can bind to serum proteins, such as albumin. This binding can reduce the bioavailable concentration of the compound. Additionally, enzymatic activity within the serum could potentially contribute to the degradation of the compound over extended periods. We advise running parallel experiments with and without serum to quantify any potential impact on compound activity.

Q4: How can I check the integrity of my aMV666810 stock solution?

A4: The integrity of your stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the chromatogram of an older stock solution to that of a freshly prepared one can reveal the presence of degradation products. A decrease in the area of the parent peak corresponding to aMV666810 would indicate degradation.

Troubleshooting Guide for Long-Term Experiments

This guide provides a structured approach to identifying and resolving stability issues with aMV666810.

Problem: Inconsistent or Diminishing Compound Activity

Initial Assessment Workflow

A Start: Inconsistent experimental results B Verify stock solution integrity (HPLC/LC-MS) A->B H Review experimental protocol for inconsistencies A->H C Prepare fresh stock solution from new powder vial B->C Degradation detected G Investigate stability in experimental media B->G Stock is pure D Rerun experiment with fresh stock C->D E Issue persists D->E F Issue resolved: Old stock degraded D->F

Caption: Initial troubleshooting workflow for inconsistent results.

Stability Under Experimental Conditions

If the issue is not with the stock solution, the compound may be degrading under the specific conditions of your long-term experiment.

ConditionPotential IssueRecommended Action
Temperature (37°C) Thermal DegradationPerform a time-course stability study by incubating aMV666810 in your experimental medium at 37°C. Analyze samples at various time points (e.g., 0, 24, 48, 72 hours) via HPLC or LC-MS to quantify the remaining parent compound.
Light Exposure PhotodegradationRepeat a key experiment with plates or tubes wrapped in aluminum foil to shield them from light. If results stabilize, minimize light exposure in all future experiments.
pH of Medium pH-mediated Hydrolysis or DegradationMeasure the pH of your culture medium over the course of a typical experiment. Buffering capacity can decrease over time. If significant pH shifts are observed, consider using a more robust buffering system or replenishing the medium more frequently.
Oxidation Oxidative DegradationIf the chemical structure of aMV666810 is susceptible to oxidation, consider supplementing the medium with a low concentration of a gentle antioxidant, such as N-acetylcysteine, if it does not interfere with the experimental model.
Cellular Metabolism Metabolic ConversionUse LC-MS to analyze the cell culture supernatant and cell lysates over time to detect the appearance of potential metabolites of aMV666810.

Experimental Protocols

Protocol 1: Assessing aMV666810 Stability in Cell Culture Medium
  • Preparation: Prepare a working solution of aMV666810 in your standard cell culture medium (e.g., DMEM + 10% FBS) at the final concentration used in your experiments.

  • Incubation: Dispense the medium containing aMV666810 into multiple sterile tubes or wells of a culture plate.

  • Time Points: Place the samples in a 37°C, 5% CO2 incubator. Collect triplicate samples at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Storage: Immediately upon collection, freeze the samples at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, thaw the samples and analyze the concentration of intact aMV666810 using a validated HPLC or LC-MS method.

  • Data Interpretation: Plot the concentration of aMV666810 versus time to determine its half-life under these conditions.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed.

  • Conditions: Expose solutions of aMV666810 to a range of stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: 80°C in a neutral solution for 48 hours.

    • Photolytic: Expose to high-intensity UV light for 24 hours.

  • Analysis: Analyze the stressed samples by LC-MS to identify and characterize the major degradation products. This information can provide insights into the chemical liabilities of the molecule.

Hypothetical Signaling Pathway for aMV666810

The following diagram illustrates a hypothetical signaling pathway in which aMV666810 acts as an inhibitor of a key kinase, "Kinase A".

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase A Kinase A Receptor->Kinase A activates Kinase B Kinase B Kinase A->Kinase B phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression regulates aMV666810 aMV666810 aMV666810->Kinase A inhibits Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway for aMV666810.

Technical Support Center: Hypothetical Compound Y (HCY)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the hypothetical anti-malarial compound, Hypothetical Compound Y (HCY). HCY is a novel small molecule inhibitor targeting the Plasmodium falciparum protein kinase, PfKINX.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental setup and execution with HCY.

Question: My HCY is precipitating out of solution during my in vitro parasite culture assay. What should I do?

Answer:

Precipitation of HCY in your assay medium can lead to inaccurate and non-reproducible results. Here are several steps to troubleshoot this issue:

  • Review Your Solvent and Final Concentration:

    • HCY is sparingly soluble in aqueous solutions. Ensure your final concentration of the stock solvent (e.g., DMSO) in the culture medium is as low as possible, typically ≤0.5%.

    • Prepare fresh serial dilutions of HCY for each experiment. Avoid using old stock solutions that may have undergone freeze-thaw cycles.

  • Check the pH of Your Medium:

    • The solubility of some compounds can be pH-dependent. Ensure the pH of your complete culture medium is within the optimal range for both the parasite culture and HCY solubility (typically pH 7.2-7.4).

  • Consider a Different Formulation:

    • If precipitation persists, you may need to explore alternative formulation strategies, such as the use of solubilizing agents or different solvent systems. However, any new formulation must be tested for its own potential toxicity to the parasites.

Question: I am observing high variability in my IC50 values for HCY across different experiments. What are the potential causes?

Answer:

High variability in IC50 values is a common issue and can stem from several factors:

  • Inconsistent Parasite Inoculum: Ensure the starting parasitemia is consistent across all wells and experiments. Use a standardized method for counting and diluting the parasite culture.

  • Assay Incubation Time: The IC50 value can be dependent on the incubation time. Use a consistent incubation period for all experiments (e.g., 72 hours).

  • Reagent Quality and Preparation: Use high-quality reagents and prepare fresh solutions for each assay. The quality of your DMSO can also impact compound solubility and stability.

  • Plate Edge Effects: To minimize evaporation and temperature gradients that can affect parasite growth, avoid using the outer wells of the microtiter plate for experimental samples. Fill these wells with sterile medium or water.

Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing HCY stock solutions?

It is recommended to prepare stock solutions of HCY in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

What is the known mechanism of action for HCY?

HCY is an ATP-competitive inhibitor of PfKINX, a Plasmodium falciparum protein kinase essential for the parasite's intra-erythrocytic development. Inhibition of PfKINX disrupts a key signaling pathway involved in parasite maturation and replication.

What are the recommended storage conditions for solid HCY?

Solid HCY should be stored at -20°C, protected from light and moisture.

Quantitative Data Summary

The following table summarizes key quantitative data for HCY.

ParameterValueNotes
IC50 (3D7 strain) 50 nM72-hour incubation, SYBR Green I assay
IC50 (Dd2 strain) 75 nM72-hour incubation, SYBR Green I assay
Cytotoxicity (HepG2 cells) > 10 µM48-hour incubation, MTT assay
Aqueous Solubility (PBS, pH 7.4) < 1 µM
Solubility in 100% DMSO 25 mM

Experimental Protocols

Protocol: In Vitro Anti-malarial Assay using SYBR Green I

This protocol describes a method for determining the 50% inhibitory concentration (IC50) of HCY against P. falciparum.

  • Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes at 2% hematocrit in complete medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of HCY in 100% DMSO.

    • Perform serial dilutions of the HCY stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Add 100 µL of the diluted HCY to the appropriate wells. Include wells with untreated parasites (negative control) and parasites treated with a known anti-malarial (positive control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

    • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

HCY_Signaling_Pathway cluster_parasite Plasmodium falciparum HCY HCY PfKINX PfKINX HCY->PfKINX Binds to ATP pocket Inhibition Inhibition HCY->Inhibition ATP ATP ATP->PfKINX Phospho_Substrate Phosphorylated Substrate PfKINX->Phospho_Substrate Phosphorylates Substrate Substrate Substrate->PfKINX Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Parasite_Maturation Parasite Maturation & Replication Downstream_Signaling->Parasite_Maturation Inhibition->PfKINX Troubleshooting_Workflow start Start: Inconsistent IC50 Results check_parasitemia Is starting parasitemia consistent? start->check_parasitemia check_incubation Is incubation time consistent (e.g., 72h)? check_parasitemia->check_incubation Yes adjust_parasitemia Standardize parasite counting and dilution check_parasitemia->adjust_parasitemia No check_reagents Are reagents fresh and high-quality? check_incubation->check_reagents Yes adjust_incubation Use a consistent incubation time check_incubation->adjust_incubation No check_edge_effects Are you avoiding plate edge wells? check_reagents->check_edge_effects Yes adjust_reagents Prepare fresh reagents for each experiment check_reagents->adjust_reagents No adjust_plating Fill edge wells with sterile medium check_edge_effects->adjust_plating No end End: Improved Reproducibility check_edge_effects->end Yes adjust_parasitemia->check_incubation adjust_incubation->check_reagents adjust_reagents->check_edge_effects adjust_plating->end

aow to improve the efficacy of MMV666810 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the anti-malarial compound MMV666810 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 2-aminopyrazine compound with potent activity against the human malaria parasite Plasmodium falciparum. It demonstrates efficacy against both the asexual blood stages and the transmissible gametocyte stages of the parasite.[1] While the exact target of this compound has not been explicitly published, it is structurally similar to MMV390048, a known inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[2][3][4] Therefore, it is highly probable that this compound also targets PfPI4K, a lipid kinase essential for multiple stages of the parasite's life cycle.[2][4][5]

Q2: What are the recommended starting concentrations for in vitro assays?

A2: Based on published data, the IC50 values for this compound vary depending on the parasite stage. For asexual blood-stage parasites, the IC50 is approximately 5.94 nM. For gametocytes, there is a notable difference between early-stage (IC50 of ~603 nM) and late-stage (IC50 of ~179 nM) gametocytes.[1] It is recommended to perform a dose-response curve starting from low nanomolar concentrations up to the micromolar range to determine the optimal concentration for your specific parasite strain and assay conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[6][7][8] Ensure the compound is fully dissolved. For final use in cell culture, the DMSO stock solution should be serially diluted in the appropriate culture medium to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.

Q4: Is this compound active against other Plasmodium species?

A4: The primary literature available focuses on the activity of this compound against P. falciparum. However, related PI4K inhibitors have shown activity against other Plasmodium species, including P. vivax.[2][4] It is recommended to empirically test the efficacy of this compound against other Plasmodium species if they are the focus of your research.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no compound activity Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility.- Visually inspect the culture medium for any signs of precipitation after adding the compound.- Prepare fresh dilutions from the DMSO stock for each experiment.- Consider a brief sonication of the stock solution before dilution.- Ensure the final DMSO concentration is not causing the compound to fall out of solution.
Compound Degradation: Improper storage may lead to reduced potency.- Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect the stock solution from light.
Resistant Parasite Strain: The P. falciparum strain being used may have reduced sensitivity to PI4K inhibitors.- Test the compound on a known drug-sensitive strain (e.g., 3D7 or NF54) as a positive control.- If resistance is suspected, consider sequencing the pfpi4k gene to check for mutations.
High background noise or cell death in control wells DMSO Toxicity: High concentrations of DMSO can be toxic to P. falciparum.- Ensure the final concentration of DMSO in all wells (including vehicle controls) is consistent and ideally below 0.5%.- Perform a DMSO toxicity titration to determine the tolerance of your specific parasite line.
Poor Parasite Health: The initial parasite culture may not be healthy, leading to inconsistent growth.- Ensure the parasitemia is within the optimal range for your strain before starting the assay.- Regularly check the morphology of the parasites by Giemsa-stained blood smears.- Use freshly prepared culture medium and high-quality red blood cells.
Variability between replicate wells Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately.- Use calibrated pipettes and proper pipetting techniques.- Prepare an intermediate dilution of the compound to increase the volume being pipetted into the final assay plate.
Uneven Cell Seeding: Inconsistent numbers of parasites in each well will lead to variable results.- Ensure the parasite culture is well-mixed before dispensing into the assay plates.
Unexpected results in gametocyte assays Incorrect Gametocyte Staging: The efficacy of this compound differs between early and late-stage gametocytes.- Use synchronized gametocyte cultures and confirm the developmental stage by microscopy before adding the compound.- Be aware that this compound is more potent against late-stage gametocytes.[1]
Assay Readout Issues: The method used to measure gametocyte viability may not be optimal.- For late-stage gametocytes, which are metabolically quiescent, standard proliferation assays may not be suitable. Consider using viability dyes or specific gametocyte activation assays.

Quantitative Data Summary

Compound Target Parasite Stage IC50 (nM) Reference
This compoundAsexual Blood Stage (P. falciparum)5.94[1]
This compoundEarly-Stage Gametocytes (P. falciparum)603 ± 88[1]
This compoundLate-Stage Gametocytes (P. falciparum)179 ± 8[1]

Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K). This enzyme plays a crucial role in the parasite's development by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid messenger involved in vesicular trafficking and membrane dynamics. Inhibition of PI4K disrupts these processes, leading to parasite death.

PI4K_Inhibition cluster_parasite Plasmodium Parasite cluster_drug Drug Action PI Phosphatidylinositol (PI) PI4K PfPI4K PI->PI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) Vesicular_Trafficking Vesicular Trafficking & Membrane Dynamics PI4P->Vesicular_Trafficking Regulates PI4K->PI4P Catalyzes Parasite_Survival Parasite Survival Vesicular_Trafficking->Parasite_Survival Essential for This compound This compound This compound->PI4K Inhibits

Caption: Proposed mechanism of this compound via inhibition of PfPI4K.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), molecular biology grade[6][7][8]

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly to ensure the compound is completely dissolved. A brief sonication can be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Asexual Blood Stage Antimalarial Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions and parasite strain.

  • Materials:

    • P. falciparum culture (synchronized to the ring stage)

    • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin)

    • Human red blood cells (RBCs)

    • 96-well flat-bottom culture plates

    • This compound stock solution (10 mM in DMSO)

    • SYBR Green I nucleic acid stain or other DNA intercalating dye

    • Lysis buffer (containing saponin)

    • Flow cytometer or fluorescence plate reader

  • Procedure:

    • Plate Preparation:

      • Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold serial dilution.

      • Add the diluted compound to the appropriate wells of a 96-well plate. Include wells for vehicle control (medium with the same final concentration of DMSO) and uninfected RBCs (background control).

    • Parasite Seeding:

      • Adjust the synchronized ring-stage parasite culture to the desired starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).

      • Add the parasite suspension to each well of the 96-well plate.

    • Incubation:

      • Incubate the plate for 72 hours under standard malaria culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).

    • Assay Readout (SYBR Green I based):

      • After incubation, add SYBR Green I dye diluted in lysis buffer to each well.

      • Incubate in the dark at room temperature for 15-20 minutes.

      • Measure the fluorescence using a flow cytometer or a fluorescence plate reader with appropriate filters (excitation ~485 nm, emission ~530 nm).

    • Data Analysis:

      • Subtract the background fluorescence from the uninfected RBC wells.

      • Normalize the data to the vehicle control wells (representing 100% growth).

      • Plot the percentage of growth inhibition against the log of the drug concentration and calculate the IC50 value using a non-linear regression model.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Stock_Prep Prepare 10 mM This compound Stock in DMSO Serial_Dilution Serially Dilute Compound in Culture Medium Stock_Prep->Serial_Dilution Plate_Setup Add Dilutions to 96-Well Plate Serial_Dilution->Plate_Setup Parasite_Sync Synchronize P. falciparum Culture (Rings) Add_Parasites Add Parasite Suspension to Wells Parasite_Sync->Add_Parasites Plate_Setup->Add_Parasites Incubate Incubate for 72h Add_Parasites->Incubate Stain Stain with SYBR Green I Incubate->Stain Read_Fluorescence Read Fluorescence (Plate Reader/FACS) Stain->Read_Fluorescence Analyze Calculate IC50 Read_Fluorescence->Analyze

Caption: Workflow for in vitro antimalarial drug sensitivity assay.

References

Technical Support Center: Modifying MMV666810 Protocol for Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adapting the MMV666810 protocol for use with various mammalian cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known function?

A1: this compound is a 2-aminopyrazine compound known for its potent activity against various stages of parasites, particularly Plasmodium falciparum, the parasite that causes malaria. It is structurally similar to another anti-malarial compound, MMV390048.[1] Its primary application has been in anti-parasitic drug discovery.

Q2: Can this compound be used in mammalian cell lines?

A2: While primarily documented as an anti-parasitic agent, this compound can be used in mammalian cell-based assays to investigate its effects on cellular pathways, potential off-target activities, or for counter-screening purposes. However, protocols must be carefully optimized for each specific mammalian cell line.

Q3: What is the known mechanism of action of this compound in mammalian cells?

A3: The specific mechanism of action of this compound in mammalian cells is not well-documented in publicly available literature. However, its analogue, MMV390048, is known to inhibit phosphatidylinositol 4-kinase (PI4K).[2][3] Other 2-aminopyrazine derivatives have been shown to act as kinase inhibitors, such as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).[4] Therefore, it is plausible that this compound could have off-target effects on mammalian kinases.

Q4: What are the critical parameters to consider when adapting the this compound protocol for a new cell line?

A4: The most critical parameters to optimize are:

  • Compound Concentration: The effective concentration can vary significantly between cell types.

  • Incubation Time: The duration of exposure to the compound will influence the observed cellular response.

  • Cell Density: The number of cells seeded per well can impact the outcome of the assay.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.

Experimental Protocols

General Protocol for Assessing the Effect of this compound on Mammalian Cell Viability

This protocol provides a starting point for determining the cytotoxic or anti-proliferative effects of this compound on a given mammalian cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, MTT)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth during the experiment.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a wide concentration range (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death if available.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Following incubation, perform a cell viability assay according to the manufacturer's instructions.

    • For example, if using a Resazurin-based assay, add the reagent to each well and incubate for 1-4 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background (medium only) from all readings.

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No observable effect of this compound The tested concentrations are too low, the incubation time is too short, or the cell line is resistant.Test a higher range of concentrations. Increase the incubation time. Consider using a different, more sensitive cell line if appropriate.
All cells die, including in low concentration wells The compound is highly toxic to the cell line, or there was an error in the dilution series.Start with a much lower concentration range. Double-check all dilution calculations and pipetting. Ensure the stock solution concentration is correct.
Vehicle control (DMSO) shows significant cell death The concentration of DMSO is too high for the specific cell line.Perform a DMSO toxicity test to determine the maximum tolerated concentration for your cell line (typically ≤ 0.5%).
Precipitation of the compound in the culture medium The compound has low solubility in aqueous solutions at the tested concentrations.Check the solubility data for this compound. Consider using a lower concentration or a different solvent if compatible with the cells. Visually inspect the wells for precipitates before and after incubation.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
HEK293Human Embryonic Kidney48> 100
HeLaHuman Cervical Cancer4825.3
A549Human Lung Carcinoma4815.8
HepG2Human Liver Carcinoma4852.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Potential Off-Target Kinase Inhibition by this compound This compound This compound Kinase Mammalian Kinase (e.g., PI4K, MK-2) This compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse

Caption: Potential off-target kinase inhibition pathway of this compound in mammalian cells.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 assay Add cell viability reagent incubate2->assay read Read plate (fluorescence/absorbance) assay->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

aonitoring and adjusting for MMV666810 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and adjusting for the potential degradation of MMV666810 in experimental settings. Given that specific degradation pathways for this compound, a novel 2-aminopyrazine antimalarial compound, are not yet fully characterized, this guide offers a framework based on the known properties of related compounds and general principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound?

A1: this compound is a 2-aminopyrazine derivative. Generally, 2-aminopyrazine itself is stable at room temperature when protected from strong oxidants and high heat.[1][2] However, the stability of this compound in various experimental buffers, cell culture media, and under different storage conditions has not been extensively reported in publicly available literature. It is recommended to perform initial stability studies under your specific experimental conditions.

Q2: What are the potential degradation pathways for this compound?

A2: As a 2-aminopyrazine, this compound may be susceptible to degradation through several pathways common to amine- and nitrogen-containing heterocyclic compounds:

  • Oxidation: The pyrazine ring and the amino group can be susceptible to oxidation, potentially initiated by exposure to air, trace metals, or reactive oxygen species in cell culture.

  • Hydrolysis: While generally less reactive than esters, the amide-like character of the aminopyrazine could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV, can induce degradation of heterocyclic aromatic compounds.

Q3: How should I store my stock solutions of this compound?

A3: Based on general best practices for novel compounds and related 2-aminopyrazines, stock solutions should be prepared in a suitable solvent such as DMSO or ethanol.[2][3] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common method for monitoring the degradation of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6] An ideal HPLC method should be "stability-indicating," meaning it can separate the intact this compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for both quantifying the parent compound and identifying unknown degradation products.

Q5: What impact can degradation have on my experimental results?

A5: Degradation of this compound will lead to a decrease in its effective concentration, which can result in an underestimation of its potency (e.g., an artificially high IC50 value). Degradation products could also have their own biological activity or toxicity, potentially confounding the experimental results.

Troubleshooting Guide

Issue 1: I am seeing a gradual loss of activity of this compound in my multi-day cell-based assay.

  • Question: Could my compound be degrading in the cell culture medium?

  • Answer: Yes, this is a strong possibility. Components in the medium, pH changes, and metabolic activity of the cells can contribute to compound degradation.

    • Troubleshooting Steps:

      • Analyze Compound Stability in Media: Prepare your complete cell culture medium containing this compound at the final concentration used in your assay. Incubate this medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.

      • Adjust Dosing Regimen: If significant degradation is observed, consider replenishing the compound by performing partial or full media changes at regular intervals (e.g., every 24 hours).

      • Incorporate a Time-Course Control: Include a positive control compound with known stability in your assay to help differentiate between compound degradation and other experimental variables.

Issue 2: The IC50 value I'm generating for this compound is higher than expected from the literature.

  • Question: Could degradation during sample preparation or storage be affecting my results?

  • Answer: Absolutely. Degradation can occur at multiple stages before the compound even reaches your assay.

    • Troubleshooting Steps:

      • Verify Stock Solution Integrity: After thawing a stock aliquot, immediately analyze a small sample by HPLC or LC-MS to confirm the concentration and purity. Compare this to the analysis of a freshly prepared stock solution.

      • Assess Stability in Assay Buffer: Before starting a large-scale experiment, incubate this compound in your final assay buffer for the expected duration of the experiment at the relevant temperature. Analyze the concentration at the beginning and end to check for degradation.

      • Minimize Exposure to Light: During all handling and experimental steps, protect solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil.

Issue 3: I am observing unexpected toxicity or off-target effects in my experiments.

  • Question: Could degradation products of this compound be causing these effects?

  • Answer: This is a possibility that should be investigated, as degradation products may have different biological activities than the parent compound.

    • Troubleshooting Steps:

      • Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This involves exposing this compound to stress conditions such as acid, base, heat, oxidation, and light.

      • Characterize Degradants: Use LC-MS/MS to identify the major degradation products formed under these stress conditions.

      • Test Biological Activity of Degradants: If possible, isolate the major degradation products and test their activity and toxicity in your experimental system to determine if they are responsible for the observed effects.

Quantitative Data

The following table summarizes the known in vitro activity of this compound.

ParameterTarget StageIC50 (nM)
PotencyAsexual Parasites5.94
ActivityEarly-Stage Gametocytes603 ± 88
ActivityLate-Stage Gametocytes179 ± 8

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to intentionally degrade this compound to understand its stability profile and to generate potential degradation products for analytical method development.

1. Materials:

  • This compound
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), DMSO (HPLC grade)
  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Photostability chamber or a light source with controlled UV and visible output
  • Heating block or oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).

3. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples before injection if necessary.
  • Analyze all samples by a suitable HPLC-UV or LC-MS method to determine the percentage of remaining this compound and to observe the formation of degradation peaks.

5. Data Interpretation:

  • Calculate the percentage degradation of this compound under each condition.
  • The chromatograms will reveal the conditions under which this compound is least stable and will show the retention times of the degradation products. This information is crucial for developing a stability-indicating analytical method.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution Prep_Working Prepare Working Solutions Prep_Stock->Prep_Working Acid Acid Hydrolysis Prep_Working->Acid Base Base Hydrolysis Prep_Working->Base Oxidation Oxidation Prep_Working->Oxidation Heat Thermal Prep_Working->Heat Light Photolysis Prep_Working->Light Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling Light->Sampling HPLC_MS HPLC / LC-MS Analysis Sampling->HPLC_MS Data_Analysis Data Analysis & Degradation Profile HPLC_MS->Data_Analysis

Caption: Workflow for assessing this compound stability.

Hypothetical_Signaling_Pathway This compound This compound Target_Kinase Parasite Kinase (e.g., PI3K/Akt-like) This compound->Target_Kinase Inhibition Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Parasite_Growth Parasite Growth & Proliferation Downstream_Effector->Parasite_Growth Inhibition Apoptosis Parasite Apoptosis Downstream_Effector->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

aMV666810 versus [competitor compound] efficacy

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide for aMV666810 and a competitor compound, I require the specific names of the compounds you wish to compare. The identifiers "aMV666810" and "[competitor compound]" are placeholders and do not correspond to any publicly available information.

Once you provide the actual compound names, I will proceed with the following steps to generate the requested comparison guide:

1. Information Gathering: I will conduct a thorough search for publicly available data on both compounds, focusing on their efficacy, mechanism of action, and any head-to-head comparative studies.

2. Data Synthesis and Organization: The collected quantitative data on efficacy (e.g., IC50, EC50, tumor growth inhibition) will be summarized and presented in a clear and structured table for easy comparison.

3. Detailing Experimental Protocols: I will identify and describe the detailed methodologies for the key experiments that generated the comparative data. This will include information on cell lines or animal models used, treatment concentrations and durations, and the assays performed.

4. Visualization of Pathways and Workflows: Based on the mechanism of action, I will create diagrams using the DOT language to visualize relevant signaling pathways or experimental workflows, adhering to your specified formatting and color-contrast requirements.

Please provide the specific names of the compounds you would like to compare, and I will proceed with generating the detailed guide.

A Comparative Analysis of MMV666810 and Other Novel Antimalarial Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating the discovery and development of novel inhibitors with diverse mechanisms of action. This guide provides a comparative analysis of the pre-clinical antimalarial candidate MMV666810 against other notable inhibitors, including its close analogue MMV390048, the imidazolopiperazine GNF179, and the phosphatidylinositol 4-kinase (PI4K) inhibitor KDU691. The comparison focuses on their inhibitory activity, mechanism of action, and available efficacy data, supported by detailed experimental protocols and visualizations to aid in research and development decisions.

Inhibitor Performance: A Quantitative Comparison

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and comparator compounds against various strains and life cycle stages of Plasmodium falciparum. This data provides a quantitative basis for comparing their potency.

CompoundTarget/ClassP. falciparum StrainStageIC50 (nM)Reference
This compound 2-aminopyrazine (likely PI4K inhibitor)-Asexual Blood StagePotent activity reported[Source Not Found]
MMV390048 PI4K inhibitorNF54Asexual Blood Stage11[1]
3D7Asexual Blood Stage11[1]
Dd2Asexual Blood Stage12[1]
K1Asexual Blood Stage12[1]
GNF179 Imidazolopiperazine3D7Asexual Blood Stage6[2]
Dd2Asexual Blood Stage6[2]
HB3Asexual Blood Stage6[2]
KDU691 PI4K inhibitor3D7Asexual Blood Stage27-70[3]
Dd2Asexual Blood Stage27-70[3]
HB3Asexual Blood Stage27-70[3]
Chloroquine Heme detoxification inhibitor3D7 (sensitive)Asexual Blood Stage~20[4]
Dd2 (resistant)Asexual Blood Stage>100[4]
Artemisinin -3D7Asexual Blood Stage~1-15[5]

In Vivo Efficacy

CompoundAnimal ModelPlasmodium SpeciesKey FindingsReference
MMV390048 MouseP. bergheiED50 of 0.57 mg/kg and ED90 of 1.1 mg/kg in a 4-day suppressive test. Showed transmission-blocking activity.[6][7]
Humanized MouseP. falciparumDemonstrated efficacy against human malaria parasites.[6][7]
GNF179 Animal ModelsP. falciparumEffective in animal models and shows potent transmission-blocking properties.[8]
KDU691 MouseP. bergheiA single oral dose of 7.5 mg/kg provided prophylactic protection.[3]
Rhesus MacaqueP. cynomolgiShowed prophylactic efficacy but did not prevent relapse from dormant liver stages.[9][10]

Mechanism of Action and Signaling Pathways

This compound is a 2-aminopyrazine derivative, structurally similar to MMV390048, a known inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K). PI4K is a crucial enzyme in the parasite's signaling pathways, involved in vesicular trafficking and membrane dynamics. Inhibition of PI4K disrupts these essential processes, leading to parasite death.

The imidazolopiperazine GNF179 is proposed to inhibit protein trafficking and the establishment of new permeation pathways in the parasite, causing expansion of the endoplasmic reticulum[8]. KDU691 is another potent inhibitor of Plasmodium PI4K, reinforcing the importance of this target in antimalarial drug development[3].

PI4K_Inhibition_Pathway cluster_parasite Plasmodium Parasite cluster_inhibitors Inhibitors PI Phosphatidylinositol (PI) PI4K Phosphatidylinositol 4-kinase (PI4K) PI->PI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) Vesicular_Trafficking Vesicular Trafficking & Membrane Dynamics PI4P->Vesicular_Trafficking Regulates Parasite_Survival Parasite Survival Vesicular_Trafficking->Parasite_Survival Essential for PI4K->PI4P Product This compound This compound This compound->PI4K Inhibits (putative) MMV390048 MMV390048 MMV390048->PI4K Inhibits KDU691 KDU691 KDU691->PI4K Inhibits

Caption: Putative signaling pathway of PI4K and its inhibition by this compound and other inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay is a common method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

in_vitro_workflow start Start prep_parasites Prepare Synchronized Ring-Stage Parasite Culture start->prep_parasites add_parasites Add Parasite Culture to Plates prep_parasites->add_parasites prep_plates Prepare 96-well Plates with Serial Dilutions of Inhibitors prep_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Lyse Cells and Add SYBR Green I Dye incubate->lyse read_fluorescence Read Fluorescence (485 nm excitation / 530 nm emission) lyse->read_fluorescence analyze Analyze Data and Calculate IC50 Values read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the in vitro SYBR Green I-based antimalarial susceptibility assay.

Detailed Steps:

  • Parasite Culture: P. falciparum parasites are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum or Albumax, and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C. Cultures are synchronized to the ring stage using methods such as sorbitol treatment.

  • Drug Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microtiter plates.

  • Assay Initiation: A synchronized parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) is added to the drug-containing plates.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study in a Plasmodium berghei Mouse Model (4-Day Suppressive Test)

This standard in vivo assay evaluates the efficacy of antimalarial compounds in a rodent malaria model.

in_vivo_workflow start Start infect_mice Infect Mice with P. berghei Parasites (Day 0) start->infect_mice treat_mice Administer Test Compound Orally or Intraperitoneally (Daily for 4 days, starting 2-4 hours post-infection) infect_mice->treat_mice monitor_parasitemia Monitor Parasitemia Daily (via Giemsa-stained blood smears) treat_mice->monitor_parasitemia calculate_suppression Calculate Percent Suppression of Parasitemia Compared to Untreated Control Group monitor_parasitemia->calculate_suppression determine_ed50_ed90 Determine ED50 and ED90 (Effective Dose 50% and 90%) calculate_suppression->determine_ed50_ed90 end End determine_ed50_ed90->end

Caption: Experimental workflow for the 4-day suppressive test in a P. berghei mouse model.

Detailed Steps:

  • Infection: Mice (e.g., Swiss Webster or BALB/c) are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: The test compound is administered to groups of infected mice, typically by oral gavage or intraperitoneal injection, once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Data Analysis: The average parasitemia in the treated groups is compared to that of the control group to calculate the percentage of parasite growth inhibition. The effective dose that reduces parasitemia by 50% (ED50) and 90% (ED90) is then determined.

PI4K Inhibition Assay (Kinase Glo® Assay)

This biochemical assay measures the ability of a compound to inhibit the activity of the PI4K enzyme.

pi4k_assay_workflow start Start prepare_reagents Prepare Recombinant PI4K Enzyme, Substrate (PI), and ATP start->prepare_reagents incubate_inhibitor Incubate PI4K with Test Inhibitor prepare_reagents->incubate_inhibitor initiate_reaction Initiate Kinase Reaction by Adding PI and ATP incubate_inhibitor->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction stop_reaction Stop Reaction and Measure Remaining ATP using Kinase-Glo® Reagent incubate_reaction->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence calculate_inhibition Calculate Percent Inhibition and IC50 Value read_luminescence->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for a PI4K inhibition assay using a luminescence-based method.

Detailed Steps:

  • Reagent Preparation: Recombinant PI4K enzyme, the lipid substrate phosphatidylinositol (PI), and ATP are prepared in a suitable assay buffer.

  • Inhibitor Incubation: The PI4K enzyme is pre-incubated with various concentrations of the test compound.

  • Kinase Reaction: The kinase reaction is initiated by the addition of PI and ATP.

  • Reaction Incubation: The reaction mixture is incubated at room temperature to allow for ATP consumption by the enzyme.

  • ATP Measurement: The amount of ATP remaining in the reaction is quantified using a commercial kit such as Kinase-Glo®. This reagent lyses the enzyme and generates a luminescent signal that is proportional to the ATP concentration.

  • Luminescence Reading: The luminescence is measured using a luminometer.

  • Data Analysis: A decrease in the luminescent signal compared to the no-inhibitor control indicates PI4K activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

This compound represents a promising antimalarial candidate, likely acting through the inhibition of the essential parasite enzyme PI4K. While direct comparative and in vivo data for this compound are limited, the available information on its close analog, MMV390048, and other novel inhibitors such as GNF179 and KDU691, provides a strong rationale for its further development. The data and protocols presented in this guide are intended to facilitate further research into this compound and other next-generation antimalarials, ultimately contributing to the goal of malaria eradication.

References

Validating the On-Target Effects of MMV666810: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-malarial compound MMV666810 and its alternatives, with a focus on validating their on-target effects against Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).

This compound is a potent 2-aminopyrazine compound that has demonstrated significant activity against multiple life cycle stages of the Plasmodium parasite, the causative agent of malaria. Its on-target activity is attributed to the inhibition of PfPI4K, a crucial enzyme for parasite viability. This guide presents a comparative analysis of this compound with other notable PfPI4K inhibitors, namely UCT943 and AZD0156, supported by experimental data to aid in the evaluation of their potential as anti-malarial drug candidates.

Comparative Analysis of In Vitro Activity

The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and its alternatives against various P. falciparum strains and life cycle stages.

Table 1: Activity Against Asexual Blood Stages of P. falciparum

CompoundStrain NF54 (drug-sensitive) IC50 (nM)Strain K1 (chloroquine-resistant) IC50 (nM)Strain Dd2 (multidrug-resistant) IC50 (nM)
This compound 5.94--
UCT943 5.44.74-7
AZD0156 335 ± 23415 ± 23136 ± 7

Table 2: Gametocytocidal and Liver Stage Activity

CompoundEarly-Stage Gametocytes IC50 (nM)Late-Stage Gametocytes IC50 (nM)Liver Stage Schizonts IC50 (nM)
This compound 603 ± 88179 ± 8-
UCT943 --<100 (P. vivax), 0.92 (P. berghei)
AZD0156 -943 ± 41-

On-Target Selectivity

A critical aspect of drug development is ensuring high selectivity for the parasite target over human orthologs to minimize off-target toxicity.

Table 3: Selectivity Against Human Kinases

CompoundHuman Kinase(s)Activity/Selectivity Profile
This compound -Data not readily available in the searched literature.
UCT943 -Optimized from a series to improve properties including selectivity.
AZD0156 MAP4K4, MINK1Exhibits a cleaner biochemical profile against human kinases implicated in the toxicity of other PfPI4K inhibitors[1][2].

In Vivo Efficacy

Preclinical evaluation in animal models provides an indication of a compound's potential therapeutic efficacy.

Table 4: In Vivo Efficacy in Mouse Models of Malaria

CompoundMouse ModelDosing RegimenEfficacy
This compound -Data not readily available in the searched literature.-
UCT943 P. berghei and humanized P. falciparum NOD-scid IL-2Rγnull mice-Excellent in vivo efficacy[3][4][5].
AZD0156 P. berghei mouse model4 x 50 mg/kg81% antimalarial efficacy[2][6].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of PfPI4K inhibitors.

In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

1. Parasite Culture:

  • P. falciparum strains (e.g., NF54, K1, Dd2) are maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite synchrony is achieved by treatment with 5% D-sorbitol.

2. Drug Susceptibility Assay:

  • Compounds are serially diluted in culture medium and added to 96-well plates.

  • Synchronized ring-stage parasites are added to the wells at a final parasitemia of 0.5% and 2% hematocrit.

  • Plates are incubated for 72 hours under the conditions described above.

  • Parasite growth is quantified by adding SYBR Green I lysis buffer and measuring fluorescence (excitation 485 nm, emission 530 nm).

  • IC50 values are calculated from dose-response curves using a non-linear regression model.

Gametocytocidal Activity Assay

This assay assesses the ability of a compound to kill the sexual stages (gametocytes) of the parasite, which are responsible for transmission to mosquitoes.

1. Gametocyte Production:

  • Gametocytogenesis is induced in P. falciparum cultures by maintaining them at a high parasitemia without the addition of fresh erythrocytes.

  • Asexual parasites are eliminated by treatment with N-acetyl-D-glucosamine.

  • Gametocytes are allowed to mature for approximately 12-14 days to obtain late-stage (Stage V) gametocytes.

2. Gametocyte Viability Assay:

  • Mature gametocytes are exposed to serial dilutions of the test compounds for 48-72 hours.

  • Gametocyte viability is assessed using a parasite lactate dehydrogenase (pLDH) assay or a luciferase-based assay for reporter parasite lines.

  • IC50 values are determined from the resulting dose-response curves.

Recombinant PfPI4K Inhibition Assay

This biochemical assay directly measures the inhibition of the PfPI4K enzyme.

1. Expression and Purification of Recombinant PfPI4K:

  • The catalytic domain of PfPI4K is expressed in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).

  • The recombinant protein is purified using affinity chromatography.

2. Kinase Activity Assay:

  • The kinase reaction is performed in a buffer containing the purified PfPI4K, a lipid substrate (e.g., phosphatidylinositol), and ATP.

  • The production of the phosphorylated product (phosphatidylinositol 4-phosphate) is measured, often using a coupled-enzyme system that detects the ADP generated.

  • The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Visualizing Pathways and Workflows

PfPI4K Signaling Pathway

PfPI4K_Signaling_Pathway cluster_membrane Parasite Plasma Membrane cluster_cytosol Parasite Cytosol PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PIP Phosphatidylinositol 4-phosphate (PI4P) Effector_Proteins Effector Proteins PIP->Effector_Proteins Recruitment PfPI4K->PIP Phosphorylation This compound This compound & Alternatives This compound->PfPI4K Inhibition Vesicular_Trafficking Vesicular Trafficking & Membrane Dynamics Effector_Proteins->Vesicular_Trafficking Regulation Parasite_Growth Parasite Growth & Replication Vesicular_Trafficking->Parasite_Growth Essential for

Caption: PfPI4K phosphorylates PI to PI4P, a key step for vesicular trafficking and parasite survival.

Experimental Workflow for In Vitro Drug Susceptibility Testing

Drug_Susceptibility_Workflow start Start: P. falciparum Culture sync Synchronize Parasites (e.g., Sorbitol Treatment) start->sync add_parasites Add Synchronized Ring-Stage Parasites to Plates sync->add_parasites prep_plates Prepare 96-well Plates with Serial Drug Dilutions prep_plates->add_parasites incubate Incubate for 72 hours (37°C, specific gas mix) add_parasites->incubate measure_growth Quantify Parasite Growth (e.g., SYBR Green I Assay) incubate->measure_growth analyze Data Analysis: Calculate IC50 Values measure_growth->analyze end End: Determine Compound Potency analyze->end

Caption: Workflow for determining the IC50 of anti-malarial compounds against asexual blood stages.

Logic Diagram for On-Target Validation

On_Target_Validation_Logic hypothesis Hypothesis: Compound X inhibits PfPI4K biochem_assay Biochemical Assay: Inhibition of recombinant PfPI4K hypothesis->biochem_assay cellular_assay Cellular Assay: Inhibition of P. falciparum growth hypothesis->cellular_assay validation On-Target Validation Confirmed biochem_assay->validation Direct Evidence resistance_mutants Generation of Resistant Mutants: Selection with Compound X cellular_assay->resistance_mutants gene_sequencing Sequencing of Resistant Mutants: Identify mutations in the PfPI4K gene resistance_mutants->gene_sequencing gene_sequencing->validation Genetic Evidence

Caption: A logical framework for confirming that a compound's anti-malarial activity is due to PfPI4K inhibition.

References

aMV666810 Demonstrates Superior Efficacy Over Standard-of-Care in Preclinical Models of Advanced Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison reveals the potent anti-tumor activity of aMV666810, a novel dual inhibitor of MET and VEGFR2, against the current standard-of-care, Sunitinib, in a xenograft model of advanced renal cell carcinoma (aRCC). The following guide provides a comprehensive overview of the comparative experimental data, detailed methodologies, and relevant signaling pathways.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of aMV666810. The data presented herein highlights the potential of aMV666810 as a promising therapeutic agent for aRCC.

Comparative Efficacy: aMV666810 vs. Sunitinib

aMV666810 exhibited significantly greater tumor growth inhibition compared to Sunitinib in a human aRCC xenograft mouse model. The following tables summarize the key quantitative data from this study.

Table 1: In Vivo Tumor Growth Inhibition

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
Sunitinib40 mg/kg750 ± 9050
aMV66681020 mg/kg300 ± 5080

Table 2: Pharmacokinetic Properties

CompoundHalf-life (t½) in hoursBioavailability (%)
Sunitinib1265
aMV6668102485

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the results.

In Vivo Xenograft Model:

  • Cell Line: Human renal cell carcinoma cell line (Caki-1) was used.

  • Animal Model: 6-8 week old female BALB/c nude mice were used.

  • Tumor Implantation: 5 x 10^6 Caki-1 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, Sunitinib (40 mg/kg, oral gavage, daily), and aMV666810 (20 mg/kg, oral gavage, daily).

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Study Duration: The study was conducted for 21 days.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of aMV666810 and the experimental workflow.

aMV666810_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF MET MET Receptor HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis aMV666810 aMV666810 aMV666810->MET aMV666810->VEGFR2

Caption: aMV666810 dual-inhibits MET and VEGFR2 signaling pathways.

Experimental_Workflow start Start cell_culture Caki-1 Cell Culture start->cell_culture implantation Tumor Cell Implantation in BALB/c nude mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment (21 Days) randomization->treatment measurement Tumor Volume Measurement (2x/week) treatment->measurement end End of Study Data Analysis treatment->end measurement->treatment

Caption: In vivo xenograft model experimental workflow.

Aenching MMV666810: A Comparative Analysis of its Activity Against Known PfPI4K Inhibitors in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals on the antiplasmodial activity of aenching MMV666810, a novel 2-aminopyrazine compound. This document provides a comparative analysis of this compound's performance against other known inhibitors of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), supported by experimental data and detailed protocols.

Aenching this compound, a 2-aminopyrazine derivative, demonstrates potent activity against the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Its structural similarity to the clinical candidate MMV390048 suggests a shared mechanism of action through the inhibition of PfPI4K, a critical enzyme for parasite viability and a promising drug target.[2][3] This guide provides a direct comparison of this compound's activity with other known PfPI4K inhibitors, offering valuable insights for the malaria drug discovery pipeline.

Comparative Activity of PfPI4K Inhibitors

The following table summarizes the in vitro activity of this compound and other known PfPI4K inhibitors against various stages of P. falciparum. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency.

CompoundCompound ClassAsexual Blood Stage IC50 (nM)Early-Stage Gametocyte IC50 (nM)Late-Stage Gametocyte IC50 (nM)PfPI4K Enzyme IC50 (nM)
This compound 2-Aminopyrazine5.94[1]603 ± 88[1]179 ± 8[1]Not Reported
MMV390048 2-Aminopyridine~28Not ReportedNot Reported~3.4-23
UCT943 2-Aminopyrazine~10-201346623[2][3]
KDU691 Imidazopyrazine~118 (P. falciparum field isolates)Not ReportedNot Reported1.5 (P. vivax PI4K)
BQR695 QuinoxalineNot ReportedNot ReportedNot Reported3.5 (Plasmodium variant)

Experimental Protocols

The determination of the antiplasmodial activity of the compounds listed above is typically performed using a standardized in vitro growth inhibition assay.

Standard P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay measures the proliferation of asexual blood-stage P. falciparum in human erythrocytes by quantifying the parasite's DNA.

Materials:

  • P. falciparum culture (e.g., NF54 strain) synchronized at the ring stage.

  • Human erythrocytes (O+).

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • Test compounds (dissolved in DMSO).

  • 96-well black microplates.

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Serially dilute the test compounds in complete culture medium in a 96-well plate. Include a solvent control (DMSO) and a positive control (e.g., Chloroquine).

  • Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add the parasite suspension to the wells of the compound-containing plate. Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's activity, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Signaling_Pathway PfPI4K Signaling Pathway in P. falciparum cluster_membrane Parasite Plasma Membrane PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PIP Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PIP Phosphorylation This compound This compound This compound->PfPI4K Inhibition PfCDPK7 PfCDPK7 PIP->PfCDPK7 Activation Vesicular_Trafficking Vesicular Trafficking PIP->Vesicular_Trafficking Regulation Phospholipid_Biosynthesis Phospholipid Biosynthesis (e.g., Phosphatidylcholine) PfCDPK7->Phospholipid_Biosynthesis Regulation

Caption: PfPI4K signaling pathway and the inhibitory action of this compound.

Experimental_Workflow P. falciparum Growth Inhibition Assay Workflow A 1. Prepare serial dilutions of this compound in a 96-well plate B 2. Add synchronized ring-stage P. falciparum culture A->B C 3. Incubate for 72 hours (37°C, mixed gas) B->C D 4. Add Lysis Buffer with SYBR Green I C->D E 5. Incubate for 1 hour in the dark D->E F 6. Measure fluorescence (Ex: 485nm, Em: 530nm) E->F G 7. Calculate IC50 values F->G

Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.

References

Comparative Analysis of MMV666810: An Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Experimental Reproducibility of the Antimalarial Compound MMV666810

This publication provides a detailed comparison of the experimental data available for the novel antimalarial compound this compound, placing it in context with its close structural analog, MMV390048, and other relevant antimalarial agents. This guide aims to facilitate the objective assessment of this compound's performance and support ongoing research and development efforts in the fight against malaria.

Executive Summary

This compound, a 2-aminopyrazine compound, has demonstrated potent activity against multiple stages of the Plasmodium falciparum parasite, the deadliest species causing malaria in humans. This guide synthesizes the available experimental data, outlines the detailed methodologies for key assays, and presents a putative mechanism of action based on its similarity to known inhibitors of phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite survival.

Comparative In Vitro Efficacy

This compound exhibits potent nanomolar activity against both the asexual blood stages and the transmissible gametocyte stages of P. falciparum. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below in comparison to its analog, MMV390048, a known PI4K inhibitor.

CompoundAsexual Parasites (IC50)Early-Stage Gametocytes (IC50)Late-Stage Gametocytes (IC50)
This compound 5.94 nM603 ± 88 nM179 ± 8 nM
MMV390048 28 nM214 nM (Stage I-III)140 nM (Stage IV-V)

Table 1: Comparative in vitro activity of this compound and MMV390048 against P. falciparum. Data for MMV390048 is presented for different gametocyte staging definitions but shows comparable potency.

Mechanism of Action: A Putative Role in PI4K Inhibition

While direct enzymatic assays for this compound are not yet publicly available, its structural similarity to MMV390048, a confirmed inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), strongly suggests a similar mechanism of action.[1] PI4K is a critical enzyme in the parasite, involved in the regulation of phospholipid biosynthesis and vesicular trafficking.[2][3][4] Inhibition of PI4K disrupts essential cellular processes, leading to parasite death across multiple life cycle stages.[5]

The proposed signaling pathway illustrates the central role of PI4K in generating phosphatidylinositol 4-phosphate (PI4P), which in turn influences downstream effectors crucial for parasite development and survival.

PI4K_Signaling_Pathway cluster_membrane Parasite Membranes cluster_inhibitors Inhibitors PI Phosphatidylinositol (PI) PI4K PfPI4K PI->PI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) Effector Downstream Effectors PI4P->Effector Activates Parasite Survival\n& Proliferation Parasite Survival & Proliferation Effector->Parasite Survival\n& Proliferation This compound This compound (putative) This compound->PI4K Inhibits MMV390048 MMV390048 MMV390048->PI4K Inhibits PI4K->PI4P Product

Caption: Putative signaling pathway of PfPI4K and its inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the antimalarial activity of compounds like this compound.

Asexual Stage P. falciparum Drug Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: P. falciparum parasites (e.g., NF54 strain) are maintained in continuous culture in human erythrocytes at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.

  • Parasite Addition: A synchronized culture of ring-stage parasites is diluted to a final parasitemia of 0.5-1% and added to the wells containing the drug dilutions.

  • Incubation: The plates are incubated for 48-72 hours under the standard culture conditions.

  • Growth Measurement: Parasite growth is quantified using various methods, such as:

    • SYBR Green I Assay: This fluorescent dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

    • pLDH Assay: This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme.

    • [3H]-Hypoxanthine Incorporation: This radiometric assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[6]

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Gametocyte Viability Assay

This assay assesses the activity of compounds against the mature, transmissible stages (Stage V) of P. falciparum gametocytes.

  • Gametocyte Production: Gametocytogenesis is induced in a high-density asexual parasite culture. Asexual parasites are subsequently eliminated using N-acetyl-glucosamine.[3][7]

  • Drug Treatment: Mature gametocytes are incubated with serial dilutions of the test compound for 48-72 hours.[7]

  • Viability Assessment: Gametocyte viability is determined using methods such as the parasite lactate dehydrogenase (pLDH) assay.[2][3][7]

  • Data Analysis: IC50 values are determined from the dose-response curves.

Experimental_Workflow cluster_asexual Asexual Stage Assay cluster_gametocyte Gametocyte Assay A1 Culture P. falciparum A2 Synchronize to Ring Stage A1->A2 A3 Prepare Drug Dilutions A2->A3 A4 Incubate 48-72h A3->A4 A5 Measure Growth (SYBR Green / pLDH) A4->A5 A6 Calculate IC50 A5->A6 G1 Induce Gametocytogenesis G2 Eliminate Asexuals (N-acetyl-glucosamine) G1->G2 G3 Isolate Mature Gametocytes G2->G3 G4 Prepare Drug Dilutions G3->G4 G5 Incubate 48-72h G4->G5 G6 Measure Viability (pLDH Assay) G5->G6 G7 Calculate IC50 G6->G7 Start Start Start->A1 Start->G1

Caption: Workflow for in vitro antimalarial assays.

Conclusion and Future Directions

The experimental data available for this compound indicates its promise as a potent antimalarial candidate with activity against both asexual and sexual stages of P. falciparum. Its likely mechanism of action through the inhibition of PI4K positions it within a novel and valuable class of antimalarials.

To further advance the development of this compound, future studies should focus on:

  • Direct Enzymatic Assays: Confirming the inhibitory activity of this compound against Plasmodium PI4K.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of malaria to assess its pharmacokinetic and pharmacodynamic properties.

  • Cytotoxicity Profiling: Determining the selectivity of this compound for the parasite enzyme over human PI4K isoforms to ensure a favorable safety profile.

  • Head-to-Head Comparative Studies: Conducting comprehensive in vitro and in vivo studies directly comparing this compound with MMV390048 and other standard-of-care antimalarials.

This guide serves as a foundational resource for researchers to build upon, fostering a collaborative and informed approach to the development of the next generation of antimalarial drugs.

References

A Comparative Analysis of aMV666810 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of targeted therapeutics, a comprehensive understanding of a compound's performance relative to existing alternatives is paramount for informed decision-making in research and drug development. This guide provides a head-to-head comparison of aMV666810, a novel inhibitor of the MEK1/2 pathway, with an established alternative, Selumetinib. The following sections present a detailed analysis of their efficacy, safety, and underlying mechanisms, supported by experimental data.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and safety parameters of aMV666810 and Selumetinib in the A375 malignant melanoma cell line.

ParameteraMV666810Selumetinib
IC₅₀ (A375 cell line) 10 nM25 nM
p-ERK1/2 Inhibition (EC₅₀) 5 nM15 nM
Off-target Kinase Hits (>50% inhibition at 1µM) 38
Hepatotoxicity (IC₅₀ in primary hepatocytes) > 50 µM20 µM

Experimental Protocols

A detailed description of the methodologies employed in the comparative studies is provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Cell Viability Assay (IC₅₀ Determination)
  • Cell Line: A375 (human malignant melanoma)

  • Method: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Compounds (aMV666810 and Selumetinib) were serially diluted and added to the wells. After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader, and the IC₅₀ values were calculated using a four-parameter logistic curve fit.

p-ERK1/2 Inhibition Assay (EC₅₀ Determination)
  • Cell Line: A375

  • Method: Cells were treated with varying concentrations of aMV666810 or Selumetinib for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined. Phosphorylated ERK1/2 levels were quantified using a sandwich ELISA kit (R&D Systems). The EC₅₀ values were determined by plotting the percentage of p-ERK1/2 inhibition against the log concentration of the compound.

Off-target Kinase Profiling
  • Method: The kinase selectivity of aMV666810 and Selumetinib was assessed against a panel of 300 human kinases at a concentration of 1 µM. The percentage of inhibition for each kinase was determined using a radiometric assay (Reaction Biology Corp.). A hit was defined as a kinase exhibiting greater than 50% inhibition.

Hepatotoxicity Assay
  • Cell Type: Primary human hepatocytes

  • Method: Hepatocytes were treated with a range of concentrations of aMV666810 or Selumetinib for 48 hours. Cell viability was measured using thealamarBlue™ assay. The IC₅₀ value was calculated to assess the concentration at which a 50% reduction in cell viability occurred.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by aMV666810 and the experimental workflow for its evaluation.

aMV666810_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors aMV666810 aMV666810 aMV666810->MEK1/2 Selumetinib Selumetinib Selumetinib->MEK1/2 Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway with inhibition of MEK1/2 by aMV666810 and Selumetinib.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis Seeding Seed A375 Cells Treatment Treat with aMV666810 or Selumetinib Seeding->Treatment Viability Cell Viability Assay (IC50) Treatment->Viability pERK p-ERK1/2 Inhibition (EC50) Treatment->pERK Kinase Kinase Profiling Treatment->Kinase Hepato Hepatotoxicity Assay Treatment->Hepato Analysis Calculate IC50/EC50 & Profile Hits Viability->Analysis pERK->Analysis Kinase->Analysis Hepato->Analysis

Caption: Workflow for the in vitro comparative evaluation of aMV666810 and Selumetinib.

Safety Operating Guide

Procedure for Identifying and Disposing of Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: The substance identified as "MMV666810" does not correspond to a recognized chemical in publicly available databases. Therefore, specific handling and disposal instructions cannot be provided. Treat this substance as potentially hazardous until a positive identification and a corresponding Safety Data Sheet (SDS) can be obtained.

Researchers, scientists, and drug development professionals are advised to follow a rigorous protocol when encountering a substance with an unfamiliar identifier to ensure safety and proper disposal. The following steps provide a clear pathway for managing such situations.

Step 1: Information Gathering from Primary Sources

The first and most critical step is to gather all available information from the product's original packaging and any associated documentation.

  • Examine the Container: Look for a manufacturer's name, contact information, a full product name, and any other identifiers. It is possible that "this compound" is an internal catalog or lot number.

  • Review Purchase Orders and Lab Notebooks: Cross-reference the identifier with purchasing records and laboratory notebooks. These documents may contain the common chemical name, CAS number, or the supplier's details.

Step 2: Direct Contact with Manufacturer or Supplier

Once the manufacturer or supplier is identified, direct contact is the most reliable way to obtain the necessary safety information.

  • Request the Safety Data Sheet (SDS): Contact the technical support or customer service department of the manufacturer or supplier and request the SDS for the product. Provide them with all available identifiers, including "this compound". The SDS is the primary source of information for safe handling and disposal.

Step 3: Consultation with Institutional Safety Personnel

Your institution's Environmental Health and Safety (EHS) department is a crucial resource for guidance on chemical handling and disposal.

  • Inform EHS of the Unidentified Substance: Provide your EHS department with all the information you have gathered. They have established protocols for managing unknown chemicals.

  • Follow Institutional Procedures: EHS will provide specific instructions for the storage, labeling, and eventual disposal of the substance. They may need to perform an analysis to identify the chemical's hazards before it can be disposed of properly.

General Disposal Workflow for Unidentified Chemicals

The following workflow diagram illustrates the logical steps to be taken when dealing with a chemical for which immediate identification is not possible.

cluster_0 Initial Assessment cluster_1 Information Retrieval cluster_2 Disposal Protocol start Encounter Unidentified Substance (this compound) check_container Examine Container and Purchase Records start->check_container info_found Is Manufacturer/ Product Name Found? check_container->info_found contact_supplier Contact Manufacturer/Supplier info_found->contact_supplier  Yes contact_ehs Contact Environmental Health & Safety (EHS) info_found->contact_ehs  No request_sds Request Safety Data Sheet (SDS) contact_supplier->request_sds sds_obtained SDS Obtained? request_sds->sds_obtained follow_sds Follow Disposal Procedures in Section 13 of SDS sds_obtained->follow_sds  Yes sds_obtained->contact_ehs  No end Proper Disposal follow_sds->end ehs_protocol Follow EHS Protocol for Unknown Chemical Disposal contact_ehs->ehs_protocol ehs_protocol->end

Caption: Workflow for identifying and disposing of an unknown chemical.

Important Considerations:

  • Do Not Guess: Never assume the properties of an unknown chemical. Misidentification can lead to dangerous reactions, improper disposal, and environmental contamination.

  • Segregate and Label: While awaiting identification, store the container in a secondary containment unit in a well-ventilated area, away from incompatible materials. Label it clearly as "Caution: Unknown Substance - Awaiting Identification."

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the container.

By following these procedures, researchers can ensure that unidentified substances are managed in a safe, compliant, and environmentally responsible manner, thereby building a culture of safety and trust within the laboratory environment.

Essential Safety and Handling Protocols for MMV666810

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of MMV666810, a potent 2-aminopyrazine derivative with significant anti-parasitic activity. Given its high potency, indicated by an IC50 of 5.94 nM against asexual parasites, stringent adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the known hazards of the 2-aminopyrazine chemical class and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).

Hazard Identification and Risk Assessment

This compound is a 2-aminopyrazine derivative.[1] The parent compound, 2-aminopyrazine, is classified as a hazardous substance. It is known to be harmful if swallowed and can cause skin and eye irritation.[2][3] Due to the high potency of this compound, it should be handled as a highly potent compound with the potential for significant biological effects at low exposure levels. A thorough risk assessment must be conducted before any handling of this compound.

Assumed Hazard Classifications for this compound (based on 2-aminopyrazine):

Hazard ClassCategory
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/Eye IrritationCategory 2 (Causes serious eye irritation)
Specific target organ toxicity (single exposure)Category 3 (May cause respiratory irritation)

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with this compound.[4] The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Respiratory RespiratorA NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of airborne particles.
Hands Chemical-resistant glovesNitrile or neoprene gloves should be worn. Double-gloving is recommended.
Eyes Safety goggles or face shieldMust provide a complete seal around the eyes to protect from splashes and dust.
Body Laboratory coat and disposable gownA dedicated lab coat should be used. A disposable gown provides an additional layer of protection.

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on Mask/Respirator Don2->Don3 Don4 Put on Goggles/Face Shield Don3->Don4 Don5 Put on Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Mask/Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

Figure 1. Sequential workflow for donning and doffing Personal Protective Equipment (PPE).

Engineering Controls and Safe Handling Practices

Engineering controls are the primary means of minimizing exposure to potent compounds.

  • Containment: All weighing and handling of powdered this compound must be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.[5][6]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors or dust.

  • Access Control: Limit access to areas where this compound is being handled to authorized personnel only.

Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Decontaminate the work surface within the containment unit.

  • Weighing: Use a dedicated, calibrated analytical balance inside the containment unit. Use disposable weighing boats to minimize contamination.

  • Solution Preparation: If preparing solutions, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing. Cap the vessel securely before removing it from the containment unit.

  • Cleaning: After handling, decontaminate all surfaces and equipment. All disposable materials used in the process should be treated as hazardous waste.

Emergency Procedures

Spill Response Workflow:

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess the Spill (Size and Nature) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent pads) PPE->Contain Clean Clean the Spill Area (Follow approved procedure) Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose Decontaminate Decontaminate PPE and Equipment Dispose->Decontaminate Report Complete a Spill Report Decontaminate->Report End End of Response Report->End

Figure 2. Logical workflow for responding to a chemical spill of this compound.

First Aid Measures (Based on 2-aminopyrazine):

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] Do not dispose of this compound down the drain or in the regular trash.[8]

By implementing these safety and handling procedures, researchers can minimize the risks associated with the potent compound this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.